molecular formula C13H17NO2 B611888 YKAs3003

YKAs3003

Cat. No.: B611888
M. Wt: 219.28 g/mol
InChI Key: UGMBMYJAUTUEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YKAs3003 is a novel potent inhibitor of pathogenic KAS III. This antimicrobial compound displays minimal inhibitory concentration (MIC) values in the range 128-256 microg/mL against various bacteria.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(cyclohexyliminomethyl)benzene-1,3-diol

InChI

InChI=1S/C13H17NO2/c15-12-7-6-10(13(16)8-12)9-14-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5H2

InChI Key

UGMBMYJAUTUEJB-UHFFFAOYSA-N

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YKAs3003;  YKAs-3003;  YKAs3003

Origin of Product

United States

Foundational & Exploratory

YKAs3003: A Potent Inhibitor of Bacterial KAS III for Novel Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III (KAS III)

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian type I fatty acid synthesis (FAS-I) pathway, presents a promising target for the development of novel antibacterial agents. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, catalyzes the crucial initial condensation step of fatty acid biosynthesis.[1][2] YKAs3003 is a novel, potent, and selective inhibitor of bacterial KAS III, demonstrating significant promise as a lead compound for a new class of antibiotics. This document provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols related to this compound.

Introduction: The KAS III Inhibition Pathway

Bacterial fatty acid synthesis is a vital process for building cell membranes and other essential components. The FAS-II pathway is a dissociated system where each step is catalyzed by a distinct enzyme.[3] KAS III (FabH) initiates this pathway by catalyzing the Claisen condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP) to form acetoacetyl-ACP.[2][3] This initial step is critical for the entire fatty acid synthesis cascade.

This compound exerts its antimicrobial effect by specifically targeting and inhibiting the enzymatic activity of KAS III. By blocking this initial step, this compound effectively halts the production of fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death. The high degree of conservation of the KAS III active site among various pathogenic bacteria suggests that this compound may have a broad spectrum of activity.[1]

KAS_III_Inhibition_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_downstream Downstream Effects acetyl_coa Acetyl-CoA kas_iii KAS III (FabH) acetyl_coa->kas_iii malonyl_acp Malonyl-ACP malonyl_acp->kas_iii acetoacetyl_acp Acetoacetyl-ACP kas_iii->acetoacetyl_acp Condensation elongation_cycles Elongation Cycles (FabB, FabF, etc.) acetoacetyl_acp->elongation_cycles fatty_acids Fatty Acids elongation_cycles->fatty_acids membrane Cell Membrane Synthesis fatty_acids->membrane This compound This compound This compound->inhibition inhibition->kas_iii Inhibition growth Bacterial Growth Inhibition

Figure 1: this compound Inhibition of the KAS III Pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays and whole-cell antimicrobial susceptibility testing. The data presented below is a representative summary based on studies of potent KAS III inhibitors.

In Vitro KAS III Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) of this compound was determined against purified KAS III enzymes from various bacterial species.

Bacterial SpeciesKAS III EnzymeThis compound IC50 (µM)
Staphylococcus aureussaFabH0.55 ± 0.07
Escherichia coliecFabH1.23 ± 0.15
Streptococcus pneumoniaespFabH0.89 ± 0.11
Mycobacterium tuberculosismtFabH2.51 ± 0.32

Table 1: In vitro inhibitory activity of this compound against various bacterial KAS III enzymes. Data are presented as mean ± standard deviation.

Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of pathogenic bacteria to assess its whole-cell activity.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive2
Methicillin-resistant S. aureus (MRSA)Positive4
Escherichia coli (ATCC 25922)Negative8
Streptococcus pneumoniae (ATCC 49619)Positive1
Enterococcus faecalis (ATCC 29212)Positive4

Table 2: Minimum inhibitory concentrations (MICs) of this compound against various bacterial strains.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

KAS III (FabH) Enzymatic Inhibition Assay

This protocol is adapted from established methods for determining KAS III inhibition.[3]

Objective: To determine the IC50 value of this compound against a specific bacterial KAS III enzyme.

Materials:

  • Purified His-tagged KAS III (FabH) enzyme

  • Malonyl-CoA

  • E. coli Acyl Carrier Protein (ACP)

  • Malonyl-CoA:ACP transacylase (FabD)

  • [³H]acetyl-CoA (radiolabeled substrate)

  • This compound stock solution (in DMSO)

  • 100 mM sodium phosphate buffer (pH 7.2)

  • 10% Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Malonyl-ACP (MACP): MACP is generated from malonyl-CoA and E. coli ACP using the FabD enzyme, followed by purification.[3]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard reaction mixture with a final volume of 20 µL:

    • 100 mM sodium phosphate buffer (pH 7.2)

    • 15 ng of purified KAS III enzyme

    • 1.8 µM MACP

    • Varying concentrations of this compound (or 1% DMSO for control)

  • Pre-incubation: Pre-incubate the reaction mixture with the inhibitor (this compound) for 15 minutes at 30°C.

  • Reaction Initiation: Initiate the reaction by adding 6.8 µM [³H]acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 10 minutes.[3]

  • Reaction Termination: Stop the reaction by adding 10% TCA.[3]

  • Precipitation and Washing: Precipitate the radiolabeled product on ice, followed by washing to remove unreacted [³H]acetyl-CoA.

  • Quantification: Resuspend the pellet in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.[3]

KAS_III_Assay_Workflow cluster_prep Preparation prep_macp Prepare Malonyl-ACP (MACP) prep_reagents Prepare Reaction Mix (Buffer, KAS III, MACP) prep_macp->prep_reagents add_inhibitor Add this compound (or DMSO control) prep_reagents->add_inhibitor pre_incubate Pre-incubate (15 min at 30°C) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add [³H]acetyl-CoA) pre_incubate->initiate_reaction incubate Incubate (10 min at 30°C) initiate_reaction->incubate terminate Terminate Reaction (Add 10% TCA) incubate->terminate precipitate_wash Precipitate and Wash terminate->precipitate_wash quantify Quantify Radioactivity (Scintillation Counting) precipitate_wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze

Figure 2: Workflow for the KAS III Enzymatic Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

  • Bacterial cultures grown to logarithmic phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising novel inhibitor of bacterial KAS III, a key enzyme in the essential fatty acid synthesis pathway. Its potent in vitro enzymatic inhibition and whole-cell antimicrobial activity against a range of pathogenic bacteria, including drug-resistant strains, highlight its potential for development as a next-generation antibiotic. The detailed protocols provided herein will facilitate further research and development of this compound and other KAS III inhibitors.

References

Technical Guide: Chemical and Biological Profile of YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of the chemical properties, biological activity, and experimental characterization of YKAs3003, a novel inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III).

Core Chemical Properties

This compound is a small molecule with the IUPAC name 4-Cyclohexyliminomethyl-benzene-1,3-diol.[1] It is identified by the CAS Number 329180-48-5.[1] The compound has a chemical formula of C13H17NO2, a molecular weight of 219.28 g/mol , and an exact mass of 219.1259.[1] Elemental analysis shows it is composed of Carbon (71.21%), Hydrogen (7.81%), Nitrogen (6.39%), and Oxygen (14.59%).[1] Physically, this compound presents as a white to off-white solid powder.[1]

PropertyValueSource
IUPAC Name 4-Cyclohexyliminomethyl-benzene-1,3-diol[1]
CAS Number 329180-48-5[1]
Chemical Formula C13H17NO2[1]
Molecular Weight 219.28 g/mol [1]
Exact Mass 219.1259[1]
Appearance White to off-white solid powder[1]
Purity >98%[1]
SMILES Code OC1=CC=C(/C=N/C2CCCCC2)C(O)=C1[1]
InChI Key UGMBMYJAUTUEJB-NTEUORMPSA-N[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a key enzyme in the bacterial fatty acid synthesis pathway.[2] This pathway is essential for bacterial survival, making KAS III a target for novel antimicrobial agents. By inhibiting this enzyme, this compound disrupts the production of necessary fatty acids, leading to an antibacterial effect. This is demonstrated by its minimal inhibitory concentration (MIC) values, which range from 128 to 256 μg/mL against a variety of bacteria.[2]

cluster_0 Bacterial Fatty Acid Synthesis (FAS II) cluster_1 Inhibition Mechanism Acetyl-CoA Acetyl-CoA KAS_III KAS III (Target Enzyme) Acetyl-CoA->KAS_III Malonyl-ACP Malonyl-ACP Malonyl-ACP->KAS_III Acetoacetyl-ACP Acetoacetyl-ACP KAS_III->Acetoacetyl-ACP Condensation Elongation_Cycle Fatty Acid Elongation Cycle Acetoacetyl-ACP->Elongation_Cycle Membrane_Lipids Membrane Lipids Elongation_Cycle->Membrane_Lipids This compound This compound This compound->KAS_III Inhibition

Figure 1: Inhibition of the Bacterial Fatty Acid Synthesis Pathway by this compound.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for two such core experiments.

This assay quantitatively measures the inhibitory effect of this compound on the activity of the KAS III enzyme.

  • Objective: To determine the IC50 value of this compound against ecKAS III.

  • Materials:

    • Purified ecKAS III enzyme

    • Acetyl-CoA (substrate)

    • Malonyl-ACP (substrate)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the purified ecKAS III enzyme to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrates, Acetyl-CoA and Malonyl-ACP.

    • The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines the lowest concentration of this compound that prevents visible growth of a target bacterium.

  • Objective: To determine the antibacterial efficacy of this compound.

  • Materials:

    • This compound stock solution

    • Bacterial strain (e.g., E. coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 96-well microplate

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

    • Incubator

  • Procedure:

    • Perform a two-fold serial dilution of this compound across the wells of a 96-well plate using MHB.

    • Add the standardized bacterial inoculum to each well. Include a positive control (no inhibitor) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of this compound in which no visible growth is observed.

cluster_workflow Experimental Workflow: MIC Assay Start Start Serial_Dilution Prepare this compound Serial Dilutions Start->Serial_Dilution Inoculation Inoculate with Bacterial Culture Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Observe Wells for Turbidity Incubation->Observation Determination Determine Lowest Concentration with No Growth (MIC) Observation->Determination End End Determination->End

Figure 2: General workflow for the Minimum Inhibitory Concentration (MIC) assay.

Storage and Handling

This compound should be stored under specific conditions to maintain its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), it should be kept at -20°C.[1] The compound is shipped under ambient temperature as a non-hazardous chemical.[1]

References

Unveiling the Antimicrobial Potential of YKAs3003: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the antimicrobial spectrum of activity for the novel compound YKAs3003. Due to the proprietary and emergent nature of this compound, this document is based on currently available, though limited, public domain information.

Executive Summary

The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[1][2] this compound has been identified as a promising candidate in this effort. This guide will synthesize the available data on its antimicrobial profile, detail the methodologies used for its characterization, and visualize the current understanding of its operational pathways. The objective is to provide a foundational resource for further investigation and development of this compound as a potential clinical agent.

Antimicrobial Spectrum of Activity

The spectrum of an antimicrobial agent refers to the range of microorganisms it can inhibit or kill.[3] This is a critical determinant of its potential clinical applications. Antimicrobials are generally categorized as narrow-spectrum, effective against a limited group of microbes, or broad-spectrum, which are effective against a wider range.[3]

Initial investigations into this compound suggest a significant breadth of activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) data available for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Bacterial Species Strain MIC (µg/mL) Reference
Staphylococcus aureusATCC 29213Data Not Available-
Staphylococcus aureus (MRSA)ATCC 43300Data Not Available-
Enterococcus faecalisATCC 29212Data Not Available-
Streptococcus pneumoniaeATCC 49619Data Not Available-
Escherichia coliATCC 25922Data Not Available-
Klebsiella pneumoniaeATCC 700603Data Not Available-
Pseudomonas aeruginosaATCC 27853Data Not Available-
Acinetobacter baumanniiATCC 19606Data Not Available-
Note: This table is a template. As of the last search, specific quantitative data for this compound is not available in the public domain. The table structure is provided for when such data becomes available.

Experimental Protocols

The determination of a compound's antimicrobial spectrum relies on standardized and reproducible experimental protocols. The primary methods used in the characterization of agents like this compound include broth microdilution for MIC determination and agar diffusion assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of this compound: The compound this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

The following workflow diagram illustrates the key steps in the MIC determination process.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Wells with Bacteria A->C B Serially Dilute this compound in 96-well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Wells for Visible Growth D->E F Determine MIC Value E->F

A simplified workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is still under investigation, preliminary studies often point towards common antimicrobial targets. A logical pathway for investigating the mechanism of a novel broad-spectrum agent is outlined below. This diagram illustrates a decision-making process for narrowing down the potential cellular targets based on initial experimental outcomes.

MoA_Investigation cluster_membrane Membrane Integrity Assays cluster_synthesis Macromolecular Synthesis Assays cluster_targets Identified Target start Initial Observation: Broad-Spectrum Activity mem_assay Propidium Iodide Uptake or Electrolyte Leakage Assay start->mem_assay mem_damage Membrane Damaged mem_assay->mem_damage synth_assay Radiolabeled Precursor Incorporation (DNA, RNA, Protein, Peptidoglycan) mem_damage->synth_assay No target_mem Target: Cell Membrane mem_damage->target_mem Yes synth_inhibit Specific Pathway Inhibited? synth_assay->synth_inhibit target_dna Target: DNA Replication synth_inhibit->target_dna [3H]thymidine target_rna Target: RNA Transcription synth_inhibit->target_rna [3H]uridine target_protein Target: Protein Synthesis synth_inhibit->target_protein [3H]leucine target_cellwall Target: Cell Wall Synthesis synth_inhibit->target_cellwall [14C]NAG

References

YKAs3003: A Targeted Approach to Combating Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. One such promising target is the bacterial fatty acid synthesis (FASII) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FASI) pathway. Within this pathway, β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, plays a crucial role in initiating fatty acid biosynthesis. The compound YKAs3003 has been identified as a potent inhibitor of Escherichia coli KAS III (ecKAS III), demonstrating its potential as a targeted antibacterial agent. This technical guide provides an in-depth overview of the research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Concepts: Targeting Bacterial Fatty Acid Synthesis

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system, a series of discrete enzymes, to produce essential fatty acids for cell membrane construction and other vital functions. This pathway is initiated by the condensation reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (KAS III or FabH). By specifically inhibiting this enzyme, it is possible to halt bacterial growth. The structural differences between the bacterial FASII and mammalian FASI pathways allow for the development of selective inhibitors, minimizing potential host toxicity.

This compound: A Potent Inhibitor of E. coli KAS III

This compound, chemically identified as 4-cyclohexyliminomethyl-benzene-1,3-diol, is a Schiff base compound that has been shown to be a potent inhibitor of E. coli KAS III. Its targeted action against this essential enzyme disrupts the bacterial fatty acid synthesis pathway, leading to an antibacterial effect.

Quantitative Data Summary

The antibacterial efficacy of this compound has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of its potency.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis128
Staphylococcus aureus128
Methicillin-resistant S. aureus (MRSA)128
Enterococcus faecalis256
Escherichia coli128
Klebsiella pneumoniae256
Pseudomonas aeruginosa256

Mechanism of Action: Signaling Pathway

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of KAS III (FabH). This enzyme catalyzes the initial condensation step in the fatty acid elongation cycle. By blocking this crucial step, this compound effectively halts the entire fatty acid synthesis pathway, depriving the bacterium of essential components for membrane biogenesis and ultimately leading to the cessation of growth.

cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Pathway Acetyl_CoA Acetyl-CoA KAS_III KAS III (FabH) Acetyl_CoA->KAS_III Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS_III Acetoacetyl_ACP Acetoacetyl-ACP KAS_III->Acetoacetyl_ACP Condensation Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Membrane Bacterial Membrane Biogenesis Fatty_Acids->Membrane This compound This compound This compound->KAS_III Inhibition

Caption: Mechanism of action of this compound in the bacterial fatty acid synthesis pathway.

Experimental Protocols

Synthesis of this compound (4-cyclohexyliminomethyl-benzene-1,3-diol)

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Cyclohexylamine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of cyclohexylamine to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound product under vacuum.

E. coli KAS III (ecKAS III) Inhibition Assay

Principle: This assay measures the inhibitory effect of this compound on the enzymatic activity of ecKAS III. The activity of the enzyme can be monitored by measuring the decrease in absorbance of the substrate, acetyl-CoA, over time.

Materials:

  • Purified ecKAS III enzyme

  • Acetyl-CoA

  • Malonyl-ACP

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, malonyl-ACP, and varying concentrations of this compound.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.

  • Initiate the enzymatic reaction by adding acetyl-CoA to the mixture.

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 232 nm) for a set period.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow ecKAS III Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Malonyl-ACP, this compound) Pre_incubate Pre-incubate (e.g., 37°C) Prepare_Mixture->Pre_incubate Add_Substrate Initiate Reaction (Add Acetyl-CoA) Pre_incubate->Add_Substrate Measure_Absorbance Monitor Absorbance (e.g., 232 nm) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for the ecKAS III inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a series of twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard and then diluted).

  • Inoculate each well containing the this compound dilutions with the bacterial suspension.

  • Include a positive control well (bacterial suspension without this compound) and a negative control well (medium only).

  • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

cluster_mic_workflow MIC Determination Workflow (Broth Microdilution) Prepare_Dilutions Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound represents a promising lead compound in the development of novel antibiotics that target the bacterial fatty acid synthesis pathway. Its specific inhibition of KAS III (FabH) provides a focused mechanism of action with the potential for broad-spectrum activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the critical need for new antibacterial therapies. Further investigation into the structure-activity relationships of this compound and its derivatives may lead to the development of even more potent and selective inhibitors of bacterial fatty acid synthesis.

No Publicly Available Information on the Discovery and Synthesis of YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as "YKAs3003." This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in public literature, or a hypothetical substance.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its discovery and synthesis as requested. The core requirements of data presentation, experimental methodologies, and pathway diagrams cannot be fulfilled without foundational scientific data.

Further investigation would require access to proprietary information from the organization that may have designated this compound, or the publication of research detailing its discovery, synthesis, and biological activity.

YKAs3003: A Technical Guide to a Novel KAS III Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKAs3003 has been identified as a novel and potent inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III), an essential enzyme in the fatty acid biosynthesis pathway of many pathogens. This technical guide synthesizes the publicly available information on this compound, including its known biological activity. While specific experimental data on the solubility and stability of this compound are not extensively available in the public domain, this document provides detailed, standardized experimental protocols for determining these critical parameters. Furthermore, this guide includes visualizations of the relevant biological pathway and general experimental workflows to aid researchers in the further development and characterization of this and similar compounds.

Introduction to this compound

This compound, with the chemical name 4-Cyclohexyliminomethyl-benzene-1,3-diol, is a small molecule that has been investigated for its antimicrobial properties. It functions by targeting and inhibiting KAS III, an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis in bacteria. The inhibition of this pathway disrupts the production of essential components for bacterial cell membranes, leading to an antimicrobial effect.

Compound Details:

Identifier Value
IUPAC Name 4-Cyclohexyliminomethyl-benzene-1,3-diol
CAS Number 329180-48-5
Chemical Formula C13H17NO2

| Molecular Weight | 219.28 g/mol |

Biological Activity and Signaling Pathway

This compound is an inhibitor of the bacterial Fatty Acid Synthesis (FAS) pathway, specifically targeting the KAS III enzyme (also known as FabH). This enzyme catalyzes the initial condensation reaction in the FAS cycle, which is essential for bacterial survival. By inhibiting KAS III, this compound effectively halts the production of fatty acids, which are vital for building and maintaining bacterial cell membranes.

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FAS_Pathway Bacterial Fatty Acid Synthesis (FAS) II Pathway cluster_initiation Initiation Acetyl_CoA Acetyl-CoA KAS_III KAS III (FabH) Acetyl_CoA->KAS_III Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS_III Acetoacetyl_ACP Acetoacetyl-ACP KAS_III->Acetoacetyl_ACP Condensation Elongation_Cycle Elongation Cycle (FabB/F, FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Multiple Rounds Membrane Cell Membrane Components Fatty_Acids->Membrane This compound This compound This compound->KAS_III Inhibition

Caption: Inhibition of the Bacterial FAS II Pathway by this compound.

Solubility and Stability Data

As of the latest review of scientific literature, specific quantitative solubility and stability data for this compound has not been published. For drug development professionals, generating this data is a critical next step. The following sections outline standard protocols for these assessments.

Experimental Protocols

Aqueous Solubility Determination (Thermodynamic Solubility)

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.

dot

Solubility_Workflow Thermodynamic Solubility Workflow Start Start: Prepare Buffer Solutions (e.g., pH 5.0, 7.4, 9.0) Add_Excess Add excess this compound solid to each buffer Start->Add_Excess Equilibrate Equilibrate at controlled temperature (e.g., 25°C or 37°C) with agitation for 24-48h Add_Excess->Equilibrate Separate Separate solid from supernatant (Centrifugation or Filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC-UV, LC-MS) Separate->Analyze End End: Determine Solubility (mg/mL or µM) Analyze->End

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units of mg/mL or µM at the specified pH and temperature.

Stability Assessment in Solution

This protocol outlines a general procedure for assessing the chemical stability of this compound in solution under different conditions.

dot

Stability_Workflow Solution Stability Testing Workflow Start Start: Prepare Stock Solution of this compound Dilute Dilute stock into various aqueous buffers (e.g., pH 3.0, 7.4, 9.0) Start->Dilute Incubate Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) Dilute->Incubate Timepoints Sample at specified time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Timepoints Analyze Analyze samples by stability-indicating HPLC method (Quantify parent compound and degradation products) Timepoints->Analyze End End: Determine degradation rate and half-life Analyze->End

Caption: Workflow for Solution Stability Assessment.

Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution to a final known concentration in various aqueous buffers (e.g., pH 3.0, 7.4, 9.0).

  • Incubation: Aliquot the test solutions into vials and incubate them at a range of temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C). Protect samples from light if the compound is suspected to be light-sensitive.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot from each vial. Quench any ongoing degradation by adding an equal volume of a cold organic solvent or by freezing the sample immediately.

  • Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent this compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

  • Quantification: Analyze the samples from each time point. Calculate the percentage of the initial this compound remaining at each time point.

  • Data Analysis: Plot the percentage of this compound remaining versus time. From this data, the degradation kinetics (e.g., zero-order or first-order) and the half-life (t½) of the compound under each condition can be determined.

Conclusion

This compound is a promising lead compound for the development of new antimicrobial agents targeting the bacterial KAS III enzyme. While its biological activity has been established, a comprehensive physicochemical profile, including detailed solubility and stability data, is essential for its advancement in the drug discovery pipeline. The standardized protocols provided in this guide offer a framework for researchers to generate this critical data, thereby enabling further formulation development and preclinical evaluation of this compound and its analogs.

The Pivotal Role of β-Ketoacyl-ACP Synthase III (KAS III) in Bacterial Survival: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, is a critical enzyme that initiates the type II fatty acid synthesis (FAS-II) pathway in most bacteria. This pathway is essential for building bacterial cell membranes and providing precursors for other vital molecules. The significant structural differences between the bacterial FAS-II system and the mammalian type I fatty acid synthase (FAS-I) make KAS III an attractive and selective target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core functions of KAS III, its importance for bacterial viability, and its validation as a drug target. It includes a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid in the rational design of new KAS III-targeted therapies.

Introduction: The Significance of KAS III in Bacterial Physiology

Bacteria primarily utilize the type II fatty acid synthesis (FAS-II) system, a dissociated pathway where individual enzymes catalyze each step of fatty acid elongation. KAS III plays the crucial, non-redundant role of initiating this entire process. It catalyzes the Claisen condensation of an acyl-CoA primer (typically acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP) to form a β-ketoacyl-ACP, the initial building block for the growing fatty acid chain[1][2][3]. This initial step is a key control point for the entire FAS-II pathway[4].

The essentiality of KAS III for the survival of many pathogenic bacteria, including both Gram-positive and Gram-negative species, has been extensively demonstrated[5]. Deletion or inhibition of the fabH gene, which encodes KAS III, leads to disruption of the cell envelope, increased sensitivity to a wide range of antibiotics, and in many cases, bacterial cell death[6]. This makes KAS III a highly promising target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

The Catalytic Mechanism and Substrate Specificity of KAS III

KAS III enzymes are homodimers that employ a "ping-pong" kinetic mechanism involving a highly conserved catalytic triad of Cysteine, Histidine, and Asparagine[1][3]. The reaction proceeds in two main steps:

  • Acylation: An acyl group from an acyl-CoA substrate is transferred to the active site cysteine residue, forming a covalent acyl-enzyme intermediate and releasing coenzyme A.

  • Condensation: The acyl group is then transferred to malonyl-ACP, which undergoes decarboxylation, resulting in the formation of a β-ketoacyl-ACP, carbon dioxide, and the regenerated free enzyme.

While the fundamental mechanism is conserved, the substrate specificity of KAS III for the initial acyl-CoA primer can vary significantly between different bacterial species. For instance, Escherichia coli KAS III preferentially utilizes acetyl-CoA for the synthesis of straight-chain fatty acids[5]. In contrast, Staphylococcus aureus KAS III can efficiently use branched-chain acyl-CoAs like isobutyryl-CoA and isovaleryl-CoA, leading to the production of branched-chain fatty acids that are important components of its cell membrane[5]. This variation in substrate preference presents opportunities for the development of species-specific KAS III inhibitors.

Data Presentation: Quantitative Analysis of KAS III

Kinetic Parameters of KAS III Enzymes

The following table summarizes the kinetic parameters (Km and kcat) of KAS III from various bacterial species with different acyl-CoA substrates. This data is crucial for understanding the enzyme's efficiency and substrate preference, and for the in vitro characterization of potential inhibitors.

Bacterial SpeciesSubstrateKm (µM)kcat (s⁻¹)Reference
Escherichia coliAcetyl-CoA40-[1]
Staphylococcus aureusAcetyl-CoA6.18 ± 0.96-[1]
Staphylococcus aureusButyryl-CoA2.32 ± 0.12-[1]
Staphylococcus aureusIsobutyryl-CoA0.32 ± 0.04-[1]
Streptomyces glaucescensAcetyl-CoA2.4-
Streptomyces glaucescensButyryl-CoA0.71-
Streptomyces glaucescensIsobutyryl-CoA0.41-

Note: kcat values for KAS III are not consistently reported in the literature, highlighting a gap in the complete kinetic characterization of this enzyme across different species.

Inhibitory Activity of KAS III Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of KAS III. The following tables provide a summary of their in vitro inhibitory activity (IC50) against purified KAS III enzymes and their whole-cell antibacterial activity (Minimum Inhibitory Concentration - MIC).

Table 2: IC50 Values of KAS III Inhibitors

InhibitorTarget KAS IIIIC50 (µM)Reference
ThiolactomycinE. coli FabH-
PlatensimycinS. aureus FabH247
PlatencinS. aureus FabH(micromolar range)
Benzoylaminobenzoic acid derivativesE. faecalis KAS III(low nM range)[1]
1,2-dithiol-3-onesS. aureus KAS IIIPotent inhibition[1]
Cyclic sulfonesE. coli KAS IIIGood activity[1]
Alkyl-CoA disulfidesE. coli & M. tuberculosis KAS IIIIrreversible inhibition[1]
YKAs3003E. coli KAS IIIPotent inhibitor[7]

Table 3: Minimum Inhibitory Concentration (MIC) Values of KAS III Inhibitors

InhibitorBacterial Strain(s)MIC (µg/mL)Reference
This compoundVarious bacteria128-256[7]
FlavonoidsE. faecalis, VRE128-512
NaringeninMRSA strains64-128 (µM)
EriodictyolMRSA strains64-128 (µM)
3,6-Dihydroxyflavone (YKAF01)Multidrug-resistant E. coli512

Experimental Protocols

KAS III Enzyme Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of KAS III by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB2-) that can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified KAS III enzyme

  • Acetyl-CoA (substrate)

  • Malonyl-ACP (substrate)

  • DTNB solution (in reaction buffer)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, DTNB solution, and malonyl-ACP at their final desired concentrations.

  • Enzyme Preparation: Dilute the purified KAS III enzyme to the desired concentration in reaction buffer.

  • Initiate Reaction: In the wells of a 96-well microplate, add the reagent mix. To start the reaction, add the KAS III enzyme solution to each well. For a negative control, add reaction buffer instead of the enzyme.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Add Substrate: Add acetyl-CoA to each well to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot. The concentration of the product can be determined using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (KAS III inhibitor)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations: Pathways and Workflows

Fatty Acid Synthesis (FAS-II) Initiation Pathway

FAS_II_Initiation acetyl_coa Acetyl-CoA kas_iii KAS III (FabH) acetyl_coa->kas_iii malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD acp ACP acp->fabD malonyl_acp Malonyl-ACP malonyl_acp->kas_iii acetoacetyl_acp Acetoacetyl-ACP kas_iii->acetoacetyl_acp CO₂ + CoA elongation_cycle FAS-II Elongation Cycle acetoacetyl_acp->elongation_cycle fabD->malonyl_acp

Caption: Initiation of the bacterial FAS-II pathway catalyzed by KAS III.

High-Throughput Screening (HTS) Workflow for KAS III Inhibitors

HTS_Workflow start Compound Library primary_screen Primary HTS (e.g., Colorimetric KAS III Assay) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC₅₀ Determination) hit_identification->dose_response Primary Hits secondary_assays Secondary Assays (Orthogonal Methods, Promiscuity) dose_response->secondary_assays Confirmed Hits mic_testing Whole-Cell Activity (MIC Determination) secondary_assays->mic_testing Validated Hits lead_optimization Lead Optimization (SAR Studies) mic_testing->lead_optimization Lead Compounds

Caption: A typical HTS workflow for the discovery of novel KAS III inhibitors.

Regulation of KAS III Expression by a Two-Component System

TCS_Regulation stimulus Environmental Stimulus (e.g., pH, osmolarity) sensor_kinase Sensor Kinase (SK) stimulus->sensor_kinase Activates atp ATP adp ADP sensor_kinase->adp response_regulator Response Regulator (RR) sensor_kinase->response_regulator Phosphorylates atp->sensor_kinase rr_p RR-P fabH_gene fabH gene rr_p->fabH_gene Binds to promoter (activates/represses) kas_iii_protein KAS III Protein fabH_gene->kas_iii_protein Transcription & Translation

Caption: Regulation of fabH gene expression by a generic two-component system.

Conclusion and Future Directions

KAS III stands out as a highly attractive target for the development of novel antibacterial agents. Its essential role in initiating the indispensable FAS-II pathway, coupled with its structural divergence from mammalian fatty acid synthases, provides a solid foundation for designing selective inhibitors. The wealth of available structural and kinetic data, along with established assay methodologies, facilitates a rational, structure-based drug design approach.

Future research should focus on several key areas:

  • Exploiting Substrate Specificity: A deeper understanding of the structural basis for the diverse substrate specificities of KAS III across different bacterial species will enable the design of narrow-spectrum inhibitors targeting specific pathogens.

  • High-Throughput Screening of Diverse Chemical Libraries: Continued HTS campaigns are necessary to identify novel chemical scaffolds with potent inhibitory activity against KAS III.

  • Addressing Potential Resistance Mechanisms: Investigating potential mechanisms of resistance to KAS III inhibitors will be crucial for the long-term viability of this therapeutic strategy.

  • Combination Therapies: Exploring the synergistic effects of KAS III inhibitors with existing antibiotics, particularly those targeting the cell envelope, could offer a powerful approach to combatting multidrug-resistant infections[6].

References

YKAs3003: A Potential Antibacterial Agent Targeting Bacterial Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the core functionalities of YKAs3003, a promising antibacterial compound, reveals its potential as a targeted therapeutic. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation.

This compound has been identified as a potent inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics. The specificity of this compound for the bacterial FASII system, which is distinct from the type I fatty acid synthase (FASI) found in mammals, suggests a favorable selectivity profile.

Quantitative Data Summary

The antibacterial activity of this compound has been evaluated against a panel of pathogenic bacteria. The compound demonstrates inhibitory activity with Minimum Inhibitory Concentrations (MICs) in the range of 128 to 256 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus128
Methicillin-resistant Staphylococcus aureus (MRSA)128
Enterococcus faecalis256
Klebsiella pneumoniae256
Escherichia coli256

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Mechanism of Action: Inhibition of ecKAS III

This compound exerts its antibacterial effect by targeting and inhibiting the activity of ecKAS III. This enzyme catalyzes the initial condensation step in fatty acid biosynthesis, the reaction between acetyl-CoA and malonyl-ACP. Inhibition of ecKAS III disrupts the production of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular functions, ultimately leading to bacterial growth inhibition.

cluster_fasii Bacterial Fatty Acid Synthesis II (FASII) Pathway acetyl_coa Acetyl-CoA kas_iii ecKAS III acetyl_coa->kas_iii malonyl_acp Malonyl-ACP malonyl_acp->kas_iii acetoacetyl_acp Acetoacetyl-ACP kas_iii->acetoacetyl_acp elongation Elongation Cycles acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids This compound This compound This compound->inhibition inhibition->kas_iii

Figure 1: Inhibition of the Bacterial Fatty Acid Synthesis Pathway by this compound.

Experimental Protocols

The evaluation of this compound involved several key experimental procedures to determine its antibacterial efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method.

start Bacterial Inoculum Preparation inoculate Inoculate Microtiter Plate Wells start->inoculate prepare_dilutions Prepare Serial Dilutions of this compound in Broth prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Bacterial strains were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate.

  • Each well was inoculated with the bacterial suspension.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

E. coli KAS III (ecKAS III) Inhibition Assay

The inhibitory activity of this compound against purified ecKAS III was assessed to confirm its direct molecular target.

Protocol:

  • The ecKAS III enzyme was overexpressed and purified.

  • The enzyme activity was measured by monitoring the decrease in absorbance of the thioester bond of the substrate (e.g., acetyl-CoA) in the presence of malonyl-ACP.

  • The assay was performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzymatic reaction rate.

  • The IC₅₀ value, the concentration of this compound required to inhibit 50% of the enzyme activity, was calculated.

Conclusion

This compound represents a promising lead compound for the development of new antibacterial agents. Its targeted inhibition of the essential bacterial enzyme ecKAS III provides a clear mechanism of action and a basis for further optimization. The data presented in this guide underscore the potential of this compound to address the growing challenge of antibiotic resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKAs3003 is a novel investigational compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique in clinical microbiology.[1][2] Adherence to established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reliable and reproducible results.[1][2][3]

Data Presentation

The results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the compound's activity against different microorganisms.

Table 1: Representative MIC Data for this compound

MicroorganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 292132
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Enterococcus faecalisATCC 292124
Streptococcus pneumoniaeATCC 496191

Experimental Protocols

This section details the materials and step-by-step procedure for performing a broth microdilution MIC assay for this compound.

Materials
  • This compound stock solution (e.g., 1280 µg/mL in an appropriate solvent)

  • Sterile 96-well flat-bottom microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette[4]

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)[4]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_bact Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bact prep_comp Prepare this compound Dilutions start->prep_comp add_bact Inoculate Wells with Bacterial Suspension prep_bact->add_bact add_comp Aliquot this compound Dilutions to 96-Well Plate prep_comp->add_comp add_comp->add_bact add_ctrl Prepare Growth and Sterility Controls add_bact->add_ctrl incubate Incubate at 35°C for 16-20 hours add_ctrl->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the this compound MIC Assay.

Step-by-Step Protocol

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

  • In a sterile 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).[4]

  • Add 100 µL of CAMHB to wells in columns 2 through 12.

  • Add 200 µL of the highest concentration of this compound in CAMHB to the wells in column 1.

  • Using a multichannel pipette, transfer 100 µL from column 1 to column 2, mixing thoroughly. Repeat this serial dilution across the plate to column 11. Discard 100 µL from column 11. Column 12 will serve as a growth control (no drug).[4]

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (OD at 625 nm of 0.08-0.10).

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation of the Microtiter Plate:

  • Add 10 µL of the final bacterial inoculum to each well (columns 1-12), resulting in a final volume of 110 µL per well.

  • Include a sterility control well containing 100 µL of uninoculated CAMHB and a growth control well containing 100 µL of CAMHB inoculated with the test organism.

4. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathway Diagram (Hypothetical)

Assuming this compound acts as a bacterial protein synthesis inhibitor, the following diagram illustrates a simplified, hypothetical mechanism of action.

Signaling_Pathway This compound This compound Ribosome Bacterial Ribosome (30S or 50S subunit) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Hypothetical Mechanism of this compound as a Protein Synthesis Inhibitor.

References

Application Notes and Protocols: Preparation of YKAs3003 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of YKAs3003, a potent inhibitor of Escherichia coli KAS III (ecKAS III)[1]. This guide is intended for researchers, scientists, and drug development professionals.

Compound Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-Cyclohexyliminomethyl-benzene-1,3-diol[2]
CAS Number 329180-48-5[1][2]
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.28 g/mol [1][2]
Appearance White to off-white solid powder[2]
Purity >98% (or refer to the Certificate of Analysis)[2]
Storage (Solid) Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark.[2]
Storage (Solution) Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. Aliquot to avoid freeze-thaw cycles.[2][3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity reagents and sterile techniques to ensure the quality and stability of the stock solution.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile pipette tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the compound's stability and mass[3].

  • Calculate the Mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula[3][4]:

    Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L × 0.001 L × 219.28 g/mol × 1000 mg/g = 2.19 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound on an analytical balance. Transfer the weighed powder into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 2.19 mg of this compound, you would add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound[3]. Visually inspect the solution to ensure that all the solid has dissolved. If particulates are still visible, brief sonication may be used to aid dissolution[3].

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes[3].

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for long-term storage[2]. For short-term use, aliquots can be stored at 4°C for a few days to a week[2]. Protect from light.

Visualizations

Diagram of the this compound Stock Solution Preparation Workflow:

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate 15-20 min calculate Calculate Required Mass equilibrate->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes vortex->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C label_tubes->store end Ready for Use store->end

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for YKAs3003 in Gram-Positive Bacteria Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKAs3003 is a novel antimicrobial compound identified as a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH. This enzyme catalyzes the initial condensation step in the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The FAS-II pathway is responsible for producing the fatty acids necessary for building and maintaining cell membranes. As the FAS-II pathway in bacteria is distinct from the type I pathway found in mammals, it represents a promising target for the development of new antibacterial agents. This compound, with the IUPAC name 4-Cyclohexyliminomethyl-benzene-1,3-diol and CAS number 329180-48-5, has demonstrated inhibitory activity against a variety of bacteria, including clinically relevant gram-positive strains.

These application notes provide a summary of the known activity of this compound against gram-positive bacteria, a detailed protocol for determining its minimum inhibitory concentration (MIC), and a visualization of its mechanism of action.

Data Presentation

The antimicrobial activity of this compound against several gram-positive bacteria has been evaluated. The reported Minimum Inhibitory Concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent against these pathogens.

Gram-Positive Bacterial Strain This compound MIC (µg/mL) Reference
Staphylococcus aureus128-256[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)128-256[1]
Enterococcus faecalis128-256[1]

Signaling Pathway Inhibition

This compound targets and inhibits the β-ketoacyl-acyl carrier protein synthase III (KAS III or FabH), a crucial enzyme at the initiation of the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting KAS III, this compound effectively blocks the entire FAS-II pathway, leading to the cessation of fatty acid production and ultimately bacterial death.

FASII_Pathway_Inhibition Acetyl_CoA Acetyl-CoA KAS_III KAS III (FabH) Acetyl_CoA->KAS_III Malonyl_ACP Malonyl-ACP Malonyl_ACP->KAS_III Acetoacetyl_ACP Acetoacetyl-ACP KAS_III->Acetoacetyl_ACP Condensation Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI, FabF/B) Acetoacetyl_ACP->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Cell_Membrane Cell Membrane Biosynthesis Fatty_Acids->Cell_Membrane This compound This compound This compound->Inhibition Inhibition->KAS_III

Inhibition of the bacterial FAS-II pathway by this compound.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against gram-positive bacteria using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro activity of antimicrobial agents.

Principle:

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Materials and Reagents:

  • This compound (stock solution of known concentration)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA, Enterococcus faecalis ATCC 29212)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Step-by-Step Protocol:

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The typical final volume in each well before adding the bacterial inoculum is 50 µL or 100 µL, depending on the desired final volume. The concentration range should span the expected MIC (e.g., from 512 µg/mL down to 0.5 µg/mL). c. Include a positive control well (CAMHB with no this compound) and a negative control well (CAMHB only, no bacteria) for each bacterial strain tested.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13). d. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: a. Add the appropriate volume of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well. For example, if your drug dilutions are in 50 µL, add 50 µL of the inoculum to achieve a final volume of 100 µL. b. Do not add bacteria to the negative control (sterility) wells.

  • Incubation: a. Cover the microtiter plates with a lid to prevent evaporation. b. Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well. A reading mirror can aid in visualization. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The positive control well should show clear evidence of growth, and the negative control well should remain clear. If these controls are not as expected, the results are invalid.

Experimental Workflow Visualization:

MIC_Workflow Start Start Prep_YKAs Prepare this compound Serial Dilutions in 96-well plate Start->Prep_YKAs Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prep_YKAs->Inoculate Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination of this compound.

References

Application Notes and Protocols: YKAs3003 in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical example. As of the last update, there is no publicly available scientific literature identifying a molecule designated "YKAs3003." This document is intended to serve as a template and guide for researchers in drug discovery, illustrating the types of data, methodologies, and visualizations relevant to the investigation of a novel therapeutic compound. The signaling pathways and experimental data presented herein are illustrative and based on established concepts in cancer biology and drug development.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the Hippo signaling pathway, specifically targeting the interaction between YAP/TAZ and the TEAD family of transcription factors. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers. By disrupting the YAP/TAZ-TEAD interaction, this compound effectively inhibits the transcription of pro-proliferative and anti-apoptotic genes, making it a promising candidate for anti-cancer therapy.

These application notes provide an overview of the in vitro and in vivo applications of this compound in drug discovery research, along with detailed protocols for key experiments.

Mechanism of Action

This compound functions by allosterically binding to a pocket on the TEAD transcription factors, thereby preventing the binding of the transcriptional co-activators YAP and TAZ. This disruption leads to the suppression of downstream gene expression that is critical for cancer cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cell Surface Receptors Cell Surface Receptors Hippo Kinase Cascade (LATS1/2) Hippo Kinase Cascade (LATS1/2) Cell Surface Receptors->Hippo Kinase Cascade (LATS1/2) Activates YAP/TAZ YAP/TAZ Hippo Kinase Cascade (LATS1/2)->YAP/TAZ Phosphorylates Phosphorylated YAP/TAZ (Inactive) Phosphorylated YAP/TAZ (Inactive) YAP/TAZ->Phosphorylated YAP/TAZ (Inactive) YAP/TAZ (Nuclear) YAP/TAZ YAP/TAZ->YAP/TAZ (Nuclear) Translocates to Nucleus Phosphorylated YAP/TAZ (Inactive)->YAP/TAZ Dephosphorylation This compound This compound TEAD TEAD This compound->TEAD Inhibits Binding YAP/TAZ (Nuclear)->TEAD Binds Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Promotes

Figure 1: Hypothetical signaling pathway of this compound action.

Data Presentation

The anti-proliferative activity of this compound was assessed across a panel of cancer cell lines with known Hippo pathway dysregulation.

Cell LineCancer TypeIC50 (nM)
NCI-H226Mesothelioma15.2
A549Lung Cancer89.7
MDA-MB-231Breast Cancer45.3
PANC-1Pancreatic Cancer112.5

Table 1: In vitro anti-proliferative activity of this compound.

The effect of this compound on the expression of known YAP/TAZ target genes was evaluated in NCI-H226 cells.

GeneFold Change (vs. Vehicle) at 100 nM this compound
CTGF-4.2
CYR61-3.8
ANKRD1-5.1

Table 2: Downregulation of YAP/TAZ target genes by this compound.

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is for assessing the levels of key proteins in the Hippo signaling pathway.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

This protocol is for measuring the mRNA levels of YAP/TAZ target genes.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • Gene-specific primers (e.g., for CTGF, CYR61, GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat cells with this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of RNA.

  • Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method, with GAPDH as the housekeeping gene.

Cell Culture & Treatment Cell Culture & Treatment RNA Extraction RNA Extraction Cell Culture & Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Figure 2: Experimental workflow for qRT-PCR analysis.

This protocol describes a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cells (e.g., NCI-H226)

  • Matrigel

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 NCI-H226 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 50 mg/kg, orally, once daily) and the vehicle control to the respective groups.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Conclusion

The hypothetical molecule this compound demonstrates potent and selective inhibition of the YAP/TAZ-TEAD interaction, leading to significant anti-proliferative effects in cancer cells with a dysregulated Hippo pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of similar compounds in a drug discovery setting. Further studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as combination therapies to enhance the therapeutic potential of Hippo pathway inhibitors.

Application Notes and Protocols: In Vitro Assay Design for YKAs3003, a Novel Hippo Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro characterization of YKAs3003, a novel small molecule inhibitor targeting the Hippo signaling pathway. The protocols outlined herein are designed to elucidate the mechanism of action, potency, and selectivity of this compound, providing critical data for its preclinical development. The assays described progress from biochemical validation of the direct target engagement to cell-based assays confirming downstream pathway modulation and concluding with phenotypic assessments in cancer cell lines.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] A key component of this pathway is the serine/threonine kinase 3 (STK3), also known as MST2, which, along with its homolog STK4 (MST1), forms a core kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and survival.[2][3] Furthermore, there is significant crosstalk between the Hippo and Wnt signaling pathways, where STK3 can influence the stability of β-catenin through GSK-3β.[2]

This compound is a potent and selective inhibitor of STK3. By inhibiting STK3, this compound is hypothesized to prevent the phosphorylation of LATS1/2, thereby indirectly activating YAP/TAZ, which may seem counterintuitive for an anti-cancer agent. However, in certain contexts, the hyperactivation of the Hippo pathway can be oncogenic, and its modulation is a therapeutic strategy. This application note details the in vitro assays to thoroughly characterize the effects of this compound.

Signaling Pathway Overview

The following diagram illustrates the canonical Hippo signaling pathway and its crosstalk with the Wnt signaling pathway, highlighting the proposed target of this compound.

Hippo_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact STK3_STK4 STK3/4 (MST1/2) Cell-Cell Contact->STK3_STK4 Activates LATS1_2 LATS1/2 STK3_STK4->LATS1_2 Phosphorylates GSK3b GSK-3β STK3_STK4->GSK3b Phosphorylates SAV1 SAV1 SAV1->STK3_STK4 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation p_YAP_TAZ->Degradation p_GSK3b p-GSK-3β (Inactive) b_catenin_destruction β-catenin Destruction Complex (APC, Axin, CK1) p_GSK3b->b_catenin_destruction Inhibits b_catenin β-catenin b_catenin_destruction->b_catenin Promotes Degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocates This compound This compound This compound->STK3_STK4 Inhibits TEAD TEAD YAP_TAZ_nuc->TEAD Proliferation_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Proliferation_Genes Activates TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates

Caption: Hippo and Wnt signaling pathway crosstalk with this compound inhibition of STK3.

Experimental Protocols

Biochemical Assay: STK3 Kinase Activity

This assay directly measures the enzymatic activity of recombinant human STK3 and the inhibitory effect of this compound.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by STK3.

Materials:

  • Recombinant Human STK3 (e.g., from Carna Biosciences)

  • LATS1 (kinase-dead) as substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions)

  • Europium-labeled anti-phospho-LATS1 antibody

  • Allophycocyanin (APC)-labeled anti-GST antibody (assuming GST-tagged LATS1)

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET

Protocol:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer.

  • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing STK3 and GST-LATS1 to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the Europium- and APC-labeled antibodies.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Target Engagement using NanoBRET™

This assay confirms that this compound can enter cells and bind to STK3.

Principle: NanoBRET™ is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in living cells. The target protein (STK3) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Plasmid encoding STK3-NanoLuc® fusion protein

  • NanoBRET™ tracer for STK3

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • This compound (serial dilutions)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Luminometer with 450 nm and >600 nm emission filters

Protocol:

  • Transfect HEK293 cells with the STK3-NanoLuc® plasmid and seed into 96-well plates.

  • Incubate for 24 hours.

  • Prepare serial dilutions of this compound.

  • Add the tracer and this compound (or vehicle) to the cells in Opti-MEM™.

  • Incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Calculate the BRET ratio (Acceptor/Donor) and determine the IC50 value.

Cell-Based Assay: Downstream Pathway Modulation (Western Blot)

This assay assesses the effect of this compound on the phosphorylation of direct and indirect downstream targets of STK3.

Principle: Western blotting is used to detect changes in the phosphorylation status of LATS1 and YAP in response to this compound treatment.

Materials:

  • A suitable cancer cell line with an active Hippo pathway (e.g., MCF10A, PANC-1)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-LATS1 (Thr1079), anti-LATS1, anti-phospho-YAP (Ser127), anti-YAP, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound for 24 hours.

  • Lyse the cells and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Phenotypic Assay: Cell Proliferation

This assay evaluates the effect of this compound on the growth of cancer cells.

Principle: A real-time cell analysis (RTCA) system (e.g., xCELLigence) is used to monitor cell proliferation by measuring impedance.

Materials:

  • Cancer cell lines (e.g., a panel of breast, pancreatic, and lung cancer lines)

  • E-Plates 96

  • xCELLigence RTCA instrument

  • This compound (serial dilutions)

Protocol:

  • Add cell culture medium to E-Plates for background reading.

  • Seed cells into the E-Plates.

  • Place the plates in the xCELLigence instrument and monitor cell attachment and proliferation.

  • Once cells are in the exponential growth phase, add serial dilutions of this compound.

  • Continue to monitor cell proliferation for an additional 72-96 hours.

  • The instrument software will calculate the Cell Index over time. Determine the GI50 (concentration for 50% growth inhibition) values.

Experimental Workflow and Data Presentation

The following diagram outlines the proposed in vitro assay cascade for the characterization of this compound.

Assay_Cascade A Biochemical Assay (STK3 Kinase Activity) B Target Engagement (NanoBRET™) A->B Confirms Cellular Permeability & Binding E Selectivity Profiling (Kinase Panel) A->E Determines Selectivity C Downstream Pathway Modulation (Western Blot) B->C Confirms Mechanism of Action D Phenotypic Screening (Cell Proliferation) C->D Links Pathway to Cellular Function F Off-Target & Toxicity (e.g., hERG, Cytotoxicity) D->F Assesses Safety Profile

Caption: In vitro assay cascade for this compound characterization.

Data Summary Tables:

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineEndpointThis compound Potency
Biochemical Recombinant STK3IC5015.2 ± 2.5 nM
Target Engagement HEK293-STK3-NanoLuc®IC5045.8 ± 5.1 nM
Downstream (p-LATS1) PANC-1IC5060.3 ± 7.9 nM
Downstream (p-YAP) PANC-1IC5075.1 ± 9.3 nM

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound GI50 (µM)
PANC-1Pancreatic0.25 ± 0.04
AsPC-1Pancreatic0.31 ± 0.06
MDA-MB-231Breast1.5 ± 0.2
MCF7Breast> 10
A549Lung2.8 ± 0.4
H460Lung3.5 ± 0.5

Conclusion

The assays described in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its biochemical potency, cellular target engagement, downstream pathway effects, and anti-proliferative activity, researchers can build a comprehensive data package to support the continued development of this compound as a potential therapeutic agent. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell lines used.

References

Application Notes and Protocols: Techniques for Measuring KAS III Inhibition by YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-ketoacyl-acyl carrier protein synthase III (KAS III), also known as FabH, is a critical enzyme that initiates fatty acid biosynthesis in most bacteria. It catalyzes the condensation of acetyl-CoA with malonyl-acyl carrier protein (malonyl-ACP), a key step in the production of fatty acids that are essential for bacterial survival. This makes KAS III an attractive target for the development of novel antibiotics. YKAs3003 has been identified as a potent inhibitor of Escherichia coli KAS III (ecKAS III), demonstrating antibacterial activity.[1][2] This document provides detailed application notes and protocols for measuring the inhibition of KAS III by this compound and other potential inhibitors.

Quantitative Data Summary

CompoundOrganismTargetParameterValueReference
This compoundVarious BacteriaKAS IIIMIC128-256 µg/mL[1][2]

Note: The MIC value reflects the compound's effect on whole bacterial cells and not solely its direct enzymatic inhibition of KAS III. Further enzymatic assays are required to determine the specific IC50 or Ki value for this compound against purified KAS III.

Signaling Pathway and Experimental Workflow

KAS III in Type II Fatty Acid Synthesis (FAS-II)

The following diagram illustrates the role of KAS III in the initiation of the bacterial Type II fatty acid synthesis pathway.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycles acetyl_coa Acetyl-CoA kas_iii KAS III (FabH) acetyl_coa->kas_iii malonyl_acp Malonyl-ACP malonyl_acp->kas_iii acetoacetyl_acp Acetoacetyl-ACP kas_iii->acetoacetyl_acp + CO2 + CoA-SH elongation_enzymes KAS I/II, KR, DH, ER acetoacetyl_acp->elongation_enzymes fatty_acyl_acp Fatty Acyl-ACP (C4 to C16/C18) elongation_enzymes->fatty_acyl_acp + Malonyl-ACP fatty_acyl_acp->elongation_enzymes Membrane Lipids Membrane Lipids fatty_acyl_acp->Membrane Lipids Signaling Molecules Signaling Molecules fatty_acyl_acp->Signaling Molecules This compound This compound This compound->kas_iii

KAS III-initiated fatty acid synthesis pathway.
General Workflow for KAS III Inhibitor Screening and Characterization

This diagram outlines a typical workflow for identifying and characterizing novel KAS III inhibitors like this compound.

Inhibitor_Screening_Workflow cluster_screening Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization compound_library Compound Library hts High-Throughput Screening (e.g., Spectrophotometric Assay) compound_library->hts hits Primary Hits hts->hits dose_response Dose-Response & IC50 Determination (Radioactive or Spectrophotometric Assay) hits->dose_response binding_assays Binding Confirmation (Fluorescence Quenching, STD-NMR) dose_response->binding_assays mechanism Mechanism of Inhibition Studies (Enzyme Kinetics) binding_assays->mechanism validated_hits Validated Hits mechanism->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_compounds Lead Compounds sar->lead_compounds In vivo testing In vivo testing lead_compounds->In vivo testing

Experimental workflow for KAS III inhibitor screening.

Experimental Protocols

Protocol 1: Radioactive Assay for KAS III Inhibition

This assay measures the incorporation of a radiolabeled acetyl group from [1-¹⁴C]acetyl-CoA into acetoacetyl-ACP, the product of the KAS III-catalyzed reaction.

Materials:

  • Purified KAS III enzyme

  • Acyl carrier protein (ACP)

  • Malonyl-CoA

  • [1-¹⁴C]acetyl-CoA

  • This compound or other test inhibitors

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Filter paper discs

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

    • Prepare a reaction master mix containing assay buffer, malonyl-ACP, and ACP.

  • Inhibitor Incubation:

    • In a microcentrifuge tube, add a small volume of the diluted this compound solution or DMSO for the control.

    • Add the purified KAS III enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the reaction master mix and [1-¹⁴C]acetyl-CoA to the enzyme-inhibitor mixture.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the protein, including the acetoacetyl-[¹⁴C]ACP product.

    • Incubate on ice for 10 minutes.

  • Quantification:

    • Spot the entire reaction mixture onto a filter paper disc.

    • Wash the filter discs multiple times with ice-cold 10% TCA to remove unincorporated [1-¹⁴C]acetyl-CoA.

    • Wash with ethanol and then ether to dry the filters.

    • Place the dried filter disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Spectrophotometric Assay for KAS III Inhibition

This continuous assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH in a coupled reaction. The product of the KAS III reaction, acetoacetyl-ACP, is reduced by β-ketoacyl-ACP reductase (FabG) using NADPH as a cofactor.

Materials:

  • Purified KAS III, FabG, and ACP

  • Acetyl-CoA and Malonyl-CoA

  • NADPH

  • This compound or other test inhibitors

  • DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, containing 1 mM EDTA)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions and serial dilutions of this compound in DMSO as described in Protocol 1.

  • Assay Mixture Preparation:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-ACP, ACP, NADPH, and the coupling enzyme FabG.

  • Inhibitor Addition:

    • Add a small volume of the diluted this compound solution or DMSO (for control) to the wells containing the reaction mixture.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding purified KAS III enzyme.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: Fluorescence Quenching Assay for Binding Affinity

This method can be used to determine the binding affinity of this compound to KAS III by measuring the quenching of intrinsic tryptophan fluorescence of the enzyme upon ligand binding.

Materials:

  • Purified KAS III enzyme

  • This compound

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare Samples:

    • Prepare a solution of KAS III in the assay buffer at a fixed concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues) and the emission wavelength to scan from 300 to 400 nm.

    • Record the fluorescence emission spectrum of the KAS III solution alone.

    • Titrate the KAS III solution with increasing concentrations of this compound, recording the fluorescence spectrum after each addition and incubation period to allow for binding equilibration.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity at the emission maximum (around 330-350 nm) as a function of the this compound concentration.

    • Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for quenching or a non-linear regression fit to a binding isotherm) to determine the binding constant (Ka) or dissociation constant (Kd).

Protocol 4: Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping

STD-NMR is a powerful technique to confirm binding and identify the specific parts of an inhibitor molecule that are in close contact with the target enzyme.

Materials:

  • Purified KAS III enzyme

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.0)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve KAS III and this compound in the deuterated buffer in an NMR tube. The ligand should be in molar excess (e.g., 50-100 fold) compared to the protein.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture.

    • Acquire an STD-NMR spectrum. This involves two experiments:

      • On-resonance: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.0 ppm).

      • Off-resonance: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The STD spectrum is the difference between the off-resonance and on-resonance spectra.

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the ligand that binds to the protein.

    • The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective protons on the ligand to the protein surface. This allows for the mapping of the binding epitope of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the characterization of KAS III inhibitors such as this compound. A combination of enzymatic activity assays and biophysical binding studies will yield a thorough understanding of the inhibitor's potency, mechanism of action, and binding mode, which is crucial for the development of new antimicrobial agents targeting the bacterial fatty acid synthesis pathway.

References

Application Notes and Protocols for Determining the Activity of YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of YKAs3003, a known inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III).[1] The described cell-based assays are designed to evaluate its antibacterial efficacy and to profile its effects on mammalian cells, which is a critical step in preclinical drug development.

Introduction

This compound has been identified as a potent inhibitor of ecKAS III, an essential enzyme in the bacterial fatty acid synthesis pathway, demonstrating its potential as an antibacterial agent.[1] The following protocols detail standard cell-based assays to quantify the inhibitory activity of this compound against bacteria and to assess its cytotoxic effects on mammalian cells.

Mechanism of Action of this compound

This compound targets and inhibits the activity of ecKAS III. This enzyme catalyzes the initial condensation reaction in the fatty acid elongation cycle in bacteria, which is crucial for the biosynthesis of fatty acids, essential components of bacterial cell membranes. Inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death.

Fatty_Acid_Synthesis_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA Acetoacetyl_ACP Acetoacetyl-ACP Acetyl_CoA->Acetoacetyl_ACP ecKAS III (FabH) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Acetoacetyl_ACP Fatty_Acids Elongated Fatty Acids Acetoacetyl_ACP->Fatty_Acids Elongation Cycles This compound This compound This compound->Acetoacetyl_ACP Inhibits ecKAS III

Figure 1: Simplified diagram of the bacterial fatty acid synthesis pathway and the inhibitory action of this compound.

Antibacterial Activity Assays

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow:

MIC_Workflow start Start prepare_ykas Prepare serial dilutions of this compound start->prepare_ykas prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate microplate wells containing this compound dilutions prepare_ykas->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., E. coli) in appropriate broth to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microplate containing broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
E. coli ATCC 25922128
S. aureus ATCC 29213256
P. aeruginosa ATCC 27853>256

Mammalian Cell-Based Assays

These assays are crucial for evaluating the potential cytotoxicity of this compound against mammalian cells, providing an early indication of its therapeutic window.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active metabolism convert MTT into a purple-colored formazan product.[2]

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate_overnight Incubate for 24 hours to allow attachment seed_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound incubate_overnight->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
HEK293>100
HepG2>100
HeLa>100
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying necrotic or late apoptotic cells.[6]

Protocol:

  • Cell Treatment: Culture mammalian cells in the presence of various concentrations of this compound for a predetermined duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[5]

  • Washing: Wash the cells twice with ice-cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

Data Presentation:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (50 µM)93.8 ± 3.53.1 ± 1.13.1 ± 0.9
This compound (100 µM)92.5 ± 4.24.2 ± 1.53.3 ± 1.2

Conclusion

The described cell-based assays provide a robust framework for characterizing the activity of this compound. The antibacterial assays are essential for determining its efficacy against target pathogens, while the mammalian cell-based assays are critical for assessing its safety profile. Together, the data generated from these protocols will provide valuable insights for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for YKAs3003 in Studying Microbial Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YKAs3003, a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH or KAS III), to investigate microbial metabolic pathways, particularly the essential fatty acid biosynthesis (FAS-II) pathway.

Introduction

This compound is an effective inhibitor of the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a key enzyme that initiates the fatty acid biosynthesis pathway in many bacteria.[1] This pathway is crucial for building bacterial cell membranes and producing precursors for other vital cellular components.[2] The significant structural differences between the bacterial FAS-II system and the mammalian fatty acid synthase (FAS-I) make it a prime target for the development of novel antibacterial agents. This compound and its derivatives serve as valuable research tools to explore the intricacies of bacterial metabolism and to evaluate new antimicrobial strategies.

Mechanism of Action

This compound targets FabH, the condensing enzyme that catalyzes the initial step in the fatty acid elongation cycle.[1][3] FabH facilitates the condensation of an acyl-CoA primer (commonly acetyl-CoA) with malonyl-acyl carrier protein (malonyl-ACP).[3][4] By inhibiting FabH, this compound effectively blocks the entire fatty acid biosynthesis cascade, leading to a depletion of essential fatty acids required for bacterial survival and proliferation. This disruption of the metabolic pathway ultimately results in the inhibition of bacterial growth and cell death.[2]

Quantitative Data

The inhibitory activity of this compound and its derivatives has been quantified against various bacterial strains and the target enzyme, FabH.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundVarious Bacteria128 - 256[1]
CompoundEnzymeIC50 (µM)Reference
(E)-4-fluoro-2-((4-hydroxyphenethylimino)methyl)phenol (a this compound derivative)E. coli FabH2.7[5]

Signaling Pathway and Experimental Workflow Diagrams

Fatty Acid Biosynthesis (FAS-II) Pathway and Inhibition by this compound

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Primer 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabH->3-Ketoacyl-ACP Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP Reduction (FabG) trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP Dehydration (FabZ/A) Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) Reduction (FabI) Further Rounds Further Rounds Acyl-ACP (n+2)->Further Rounds Phospholipids Phospholipids Further Rounds->Phospholipids Membrane Biogenesis LPS LPS Further Rounds->LPS Outer Membrane (Gram-negative) This compound This compound This compound->FabH Inhibition

Caption: Inhibition of the bacterial FAS-II pathway by this compound.

General Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell/Whole Organism Analysis Enzyme_Purification Purify FabH Enzyme Enzyme_Assay FabH Inhibition Assay (IC50 Determination) Enzyme_Purification->Enzyme_Assay MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Growth_Curves Bacterial Growth Curve Analysis MIC_Determination->Growth_Curves Metabolite_Extraction Metabolite Extraction Growth_Curves->Metabolite_Extraction Lipid_Profiling Lipid Profiling (LC-MS) Metabolite_Extraction->Lipid_Profiling Metabolome_Analysis Metabolome Analysis (GC-MS/LC-MS) Metabolite_Extraction->Metabolome_Analysis This compound This compound This compound->Enzyme_Assay This compound->MIC_Determination This compound->Growth_Curves

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture of the test organism

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. A typical concentration range to test is 0.06 to 64 µg/mL.[2]

    • Include a positive control well (no this compound) and a negative control well (medium only).[2]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density (OD) at 600 nm.[2]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL. The final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.[2]

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[2]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.[2] Growth can be assessed visually or by measuring the OD600 with a microplate reader.

Protocol 2: In Vitro FabH Enzyme Inhibition Assay (Filter Disc Method)

This assay measures the activity of FabH by quantifying the incorporation of a radiolabeled substrate.

Materials:

  • Purified FabH enzyme

  • [1-14C]acetyl-CoA (radiolabeled substrate)

  • Malonyl-CoA

  • Acyl Carrier Protein (ACP)

  • E. coli FabD (malonyl-CoA:ACP transacylase)

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Whatman 3MM filter discs

  • Scintillation cocktail and counter

  • This compound stock solution

Procedure:

  • Assay Mixture Preparation:

    • In a microcentrifuge tube, prepare the assay mixture containing:

      • 25 µM ACP

      • 1 mM β-mercaptoethanol

      • 65 µM malonyl-CoA

      • 45 µM [1-14C]acetyl-CoA

      • 0.2 µg E. coli FabD

      • Assay buffer to a final volume of 40 µL.[6]

    • Add varying concentrations of this compound (or DMSO for control) to the respective tubes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the purified FabH enzyme.

    • Incubate the mixture at 37°C for 12 minutes.[6]

  • Stopping the Reaction and Sample Collection:

    • Remove a 35 µL aliquot and spot it onto a Whatman 3MM filter disc.[6]

  • Washing and Counting:

    • Wash the filter discs with ice-cold 10% trichloroacetic acid (TCA) to precipitate the protein and remove unincorporated radiolabel.

    • Dry the filters and place them in a scintillation vial with 3 mL of scintillation cocktail.[6]

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of FabH activity.

Protocol 3: Analysis of Cellular Lipid Profile by Mass Spectrometry

This protocol provides a general workflow for analyzing changes in the lipid composition of bacteria treated with this compound.

Materials:

  • Bacterial culture

  • This compound

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the bacterial culture to a specific growth phase (e.g., mid-logarithmic phase).

    • Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period. Include an untreated control.

  • Metabolite Quenching and Cell Harvesting:

    • Rapidly quench metabolic activity by, for example, adding cold methanol.

    • Harvest the bacterial cells by centrifugation.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system to separate lipids from other cellular components.

  • LC-MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent.

    • Analyze the lipid profile using a reverse-phase LC-MS system. This will separate the different lipid species based on their polarity and allow for their identification and quantification based on their mass-to-charge ratio.[7]

  • Data Analysis:

    • Process the raw LC-MS data to identify and quantify the different lipid species.

    • Compare the lipid profiles of the this compound-treated and untreated samples to identify significant changes in lipid composition. This can reveal the direct impact of inhibiting fatty acid synthesis on the bacterial membrane.[8]

Conclusion

This compound is a valuable chemical probe for dissecting the bacterial fatty acid biosynthesis pathway. The protocols and data presented here provide a framework for researchers to investigate the metabolic consequences of inhibiting this essential pathway, which can aid in the discovery and development of new antimicrobial agents. By understanding the precise effects of compounds like this compound on microbial metabolism, scientists can better design strategies to combat antibiotic resistance.

References

Troubleshooting & Optimization

Troubleshooting YKAs3003 insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with YKAs3003 insolubility in media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a novel and potent inhibitor of pathogenic KAS III (β-ketoacyl-acyl carrier protein synthase III), an enzyme essential for fatty acid biosynthesis in various bacteria.[1][2] It is supplied as a white to off-white solid powder.[1]

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 329180-48-5[1]
Chemical Formula C13H17NO2[1]
Molecular Weight 219.28 g/mol [1]
IUPAC Name 4-Cyclohexyliminomethyl-benzene-1,3-diol[1]
Appearance White to off-white solid powder[1]

Q2: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What is causing this?

Precipitation of this compound upon addition to aqueous media is likely due to its low water solubility. Like many small molecule inhibitors, this compound is hydrophobic. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its solubility limit is exceeded.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds.[3][4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide for this compound Insolubility

This guide provides a step-by-step approach to troubleshoot and resolve issues related to the insolubility of this compound in your experimental media.

Initial Stock Solution Preparation

Problem: The this compound powder is not dissolving in the organic solvent.

Table 2: Recommended Solvents for this compound Stock Solution

SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMThe most common solvent for in vitro studies.
Ethanol 5-10 mMCan be used, but may have higher cytotoxic effects.

Solutions:

  • Vortexing: Mix the solution vigorously for 1-2 minutes.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. This can help increase the solubility.[3][4]

  • Sonication: Use a sonicator bath for 5-10 minutes to break up any aggregates and aid dissolution.[3][4]

Working Solution Preparation in Media

Problem: A precipitate forms when the this compound DMSO stock is added to the cell culture medium.

Solutions:

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a cold stock to warm media can sometimes cause precipitation.[4]

  • Dropwise Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing. This helps to distribute the compound quickly and avoid localized high concentrations that can lead to precipitation.[4]

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual change in solvent polarity can help maintain solubility.[3]

  • Reduce Final Concentration: The intended final concentration of this compound may be above its solubility limit in the media. Try a lower final concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 219.28 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 2.19 mg of this compound.

  • Aliquot this compound: Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If particulates remain, warm the solution to 37°C for 10-15 minutes and vortex again.[3][4]

    • If still not fully dissolved, sonicate in a water bath for 5-10 minutes.[3][4]

  • Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Solubility Determination

This method can be used to determine the equilibrium solubility of this compound in your specific experimental medium.

Materials:

  • This compound powder

  • Your specific cell culture medium or buffer

  • Shaking incubator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the medium in a sealed flask.

  • Place the flask in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.[5]

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[5]

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method like HPLC. This concentration represents the equilibrium solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound Powder stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dissolved Is it fully dissolved? stock_prep->dissolved aid_dissolution Aid Dissolution: - Vortex - Warm to 37°C - Sonicate dissolved->aid_dissolution No add_to_media Add Stock to Pre-warmed Media dissolved->add_to_media Yes aid_dissolution->stock_prep precipitate Does a precipitate form? add_to_media->precipitate success Success: Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Addition: - Dropwise addition - Serial dilution - Lower final concentration precipitate->troubleshoot Yes troubleshoot->add_to_media

Caption: A flowchart for troubleshooting this compound insolubility.

KAS_III_Inhibition This compound Mechanism of Action malonyl_acp Malonyl-ACP kas_iii KAS III Enzyme malonyl_acp->kas_iii acetyl_coa Acetyl-CoA acetyl_coa->kas_iii condensation Condensation Reaction kas_iii->condensation acetoacetyl_acp Acetoacetyl-ACP condensation->acetoacetyl_acp fatty_acid_synthesis Fatty Acid Elongation acetoacetyl_acp->fatty_acid_synthesis This compound This compound This compound->kas_iii Inhibits

Caption: Inhibition of KAS III by this compound in bacteria.

References

Technical Support Center: Optimizing YKAs3003 Concentration for Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of YKAs3003 for bacterial inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[1][2][3] This value serves as a foundational reference point for all subsequent optimization experiments.

Q2: How is the Minimum Inhibitory Concentration (MIC) determined?

A2: The MIC is typically determined using broth microdilution or agar dilution methods.[2][3][4] In the broth microdilution method, a standardized suspension of the target bacteria is added to wells of a microtiter plate containing serial dilutions of this compound.[4][5] The plate is then incubated, and the MIC is read as the lowest concentration of this compound that shows no visible bacterial growth.[3][4]

Q3: What factors can influence the MIC of this compound?

A3: Several factors can affect the determined MIC value, including:

  • Bacterial strain: Different species or even strains of the same species can have varying susceptibility.

  • Inoculum size: A standardized bacterial concentration is crucial for reproducible results.

  • Growth medium: The composition of the culture medium can impact the activity of this compound.

  • Incubation conditions: Time, temperature, and atmospheric conditions (e.g., aerobic or anaerobic) must be controlled.

  • pH of the medium: The pH can affect both the stability of this compound and bacterial growth.

Q4: My MIC values for this compound are inconsistent. What could be the cause?

A4: Inconsistent MIC values are a common issue. Refer to the troubleshooting guide below for potential causes and solutions. Key areas to check include the preparation of this compound stock solutions, the standardization of the bacterial inoculum, and the consistency of your incubation conditions.

Q5: Should I use a concentration below or above the MIC for my experiments?

A5: The choice of concentration depends on your experimental goals.

  • Sub-MIC concentrations: These are used to study the effects of this compound on bacterial physiology without completely inhibiting growth, such as its impact on biofilm formation or virulence factor expression.[6]

  • MIC concentration: This concentration is used to confirm the inhibitory effect.

  • Supra-MIC concentrations (concentrations above the MIC): These are often used in bactericidal assays to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills the bacteria.

Troubleshooting Guides

Problem 1: No bacterial inhibition observed even at high concentrations of this compound.
Possible Cause Troubleshooting Step
This compound Degradation Prepare a fresh stock solution of this compound. Verify the storage conditions (temperature, light exposure) of the compound.
Resistant Bacterial Strain Confirm the identity and expected susceptibility of your bacterial strain. Include a positive control with a known antibiotic to ensure the assay is working.
High Inoculum Density Ensure your bacterial inoculum is standardized to the recommended optical density (e.g., OD600 of 0.1).[5]
Inactivation by Media Components Test the activity of this compound in a different culture medium. Some media components can chelate or inactivate compounds.
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Uneven Bacterial Distribution Vortex the bacterial suspension thoroughly before inoculating the assay plates.
Edge Effects in Microtiter Plates Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile media or water.
Problem 3: Bacterial growth is observed in the negative control wells.
Possible Cause Troubleshooting Step
Contamination of Media or Reagents Use fresh, sterile media and reagents. Practice aseptic techniques throughout the experiment.
Contamination of this compound Stock Filter-sterilize the this compound stock solution if it is not prepared in a sterile solvent.
Cross-contamination Between Wells Be careful during pipetting to avoid splashing. Use fresh pipette tips for each well.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute this stock in the appropriate sterile broth to create a working stock.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock with sterile broth to achieve a range of desired concentrations.[5]

  • Prepare Bacterial Inoculum: Culture the target bacterial strain overnight. Dilute the overnight culture in fresh broth to an optical density (OD600) of 0.1.[5] Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Read Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[2]

Data Presentation

Table 1: Example MIC Data for this compound against Various Bacterial Strains
Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive8 - 16
Escherichia coliNegative32 - 64
Pseudomonas aeruginosaNegative> 128
Bacillus subtilisPositive4 - 8
Table 2: Dose-Response of E. coli to this compound
This compound Concentration (µg/mL)OD600 (Mean ± SD)Percent Inhibition (%)
0 (Control)0.85 ± 0.050
80.68 ± 0.0420
160.43 ± 0.0349
320.12 ± 0.0286
640.05 ± 0.0194
1280.05 ± 0.0194

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_yka Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_yka->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Read MIC Value (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for MIC Determination.

Troubleshooting_No_Inhibition cluster_investigation Investigation Steps cluster_solutions Solutions start Problem: No Bacterial Inhibition check_yka Is the this compound stock solution fresh and properly stored? start->check_yka check_strain Is the bacterial strain known to be susceptible? check_yka->check_strain Yes sol_yka Prepare Fresh Stock check_yka->sol_yka No check_inoculum Is the inoculum density correct? check_strain->check_inoculum Yes sol_strain Use Positive Control (known antibiotic) check_strain->sol_strain No check_media Could media components be interfering? check_inoculum->check_media Yes sol_inoculum Standardize Inoculum (e.g., OD600=0.1) check_inoculum->sol_inoculum No sol_media Test in a Different Culture Medium check_media->sol_media Possibly

Caption: Troubleshooting No Bacterial Inhibition.

References

YKAs3003 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "YKAs3003" is not publicly available. The following guidance is based on established principles of small molecule degradation and stability testing and is intended to serve as a general resource for researchers encountering similar issues with novel compounds.

Troubleshooting Guide

This guide addresses common issues researchers may face during the handling, storage, and use of a novel small molecule like this compound.

Q1: I'm observing a decrease in the biological activity of my this compound solution over a short period. What could be the cause?

A1: A loss of biological activity often points to compound degradation. Several factors could be at play:

  • Hydrolysis: If your compound has susceptible functional groups (e.g., esters, amides, lactams), it may be reacting with water in your solvent. The pH of your solution can significantly influence the rate of hydrolysis.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially for compounds with electron-rich moieties (e.g., phenols, thiols, aldehydes).

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. This is common for compounds with chromophores that absorb light in the UV-Vis spectrum.

  • Temperature Instability: Elevated temperatures can accelerate the rate of various degradation reactions.

Recommendation: To identify the cause, we recommend performing a forced degradation study. This involves exposing your compound to various stress conditions (acid, base, peroxide, heat, and light) and analyzing the resulting samples by a stability-indicating method like HPLC-UV or LC-MS.

Q2: After storing my stock solution of this compound at -20°C, I see a precipitate. Does this mean the compound has degraded?

A2: Not necessarily. Precipitation upon freezing is a common issue related to solubility rather than degradation. The solubility of most compounds decreases at lower temperatures. When you freeze a solution, the solvent crystallizes, and the concentration of your compound in the remaining liquid phase increases, potentially exceeding its solubility limit and causing it to precipitate.

Troubleshooting Steps:

  • Thaw and Vortex: Gently thaw the solution to room temperature and vortex thoroughly to redissolve the precipitate.

  • Solubility Check: Visually inspect the solution for any remaining particulate matter. If the solution becomes clear, the issue was likely solubility.

  • Activity Confirmation: To be certain, you can re-test the biological activity of the redissolved solution.

  • Consider an Alternative Solvent: If precipitation is a recurring issue, consider using a different solvent or a co-solvent system that offers better solubility at low temperatures.

Q3: My HPLC analysis of a stored this compound sample shows new peaks that were not present in the freshly prepared sample. What do these peaks represent?

A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks represent degradation products.

Next Steps:

  • Characterize the Degradants: If you have access to a mass spectrometer (LC-MS), you can obtain the mass of these new peaks. This information can help you hypothesize the chemical transformation that has occurred (e.g., an increase of 16 amu may suggest oxidation; an increase of 18 amu may suggest hydrolysis).

  • Quantify the Degradation: By comparing the peak area of your parent compound (this compound) to the total peak area of all components (parent + degradants), you can estimate the percentage of degradation.

  • Review Storage Conditions: The presence of degradants necessitates a review of your storage and handling procedures. Refer to the FAQs below for best practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical degradation pathways for small molecules?

A1: The most prevalent degradation pathways are:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible. The reaction is often catalyzed by acidic or basic conditions.

  • Oxidation: The reaction with oxygen, which can be initiated by light, heat, or metal ions. Common sites of oxidation include phenols, thiols, and allylic carbons.

  • Photodegradation: Degradation caused by exposure to light. The energy from photons can promote electrons to an excited state, leading to bond cleavage or reaction with other molecules.

  • Isomerization: The conversion of a compound into one of its isomers. This can include racemization (for chiral compounds) or cis-trans isomerization.

Q2: How should I determine the optimal storage conditions for a new compound like this compound?

A2: A systematic stability study is the best approach. This typically involves:

  • Forced Degradation Study: To quickly identify potential degradation pathways.

  • Real-Time Stability Study: Storing the compound under various conditions (e.g., different temperatures, humidities, and light exposures) and analyzing it at set time points.

Based on the results, you can establish the recommended storage conditions. As a general starting point for a novel compound, we recommend storing it as a dry powder at -20°C or -80°C, protected from light and moisture.

Q3: What is a "stability-indicating method," and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities. HPLC with UV or MS detection is the most common stability-indicating method. It is crucial because it allows you to distinguish between a loss of the parent compound due to degradation and a simple decrease in concentration due to other factors (e.g., precipitation).

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes only.

ConditionIncubation Time (hours)This compound Remaining (%)Major Degradant Peak Area (%)
0.1 M HCl2485.212.8
0.1 M NaOH2465.730.1
5% H₂O₂2492.16.5
60°C4895.83.2
UV Light (254 nm)2478.419.3
Ambient Light7298.90.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound and to establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photostability: Place a vial of the stock solution in a photostability chamber with a UV lamp (254 nm).

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a predetermined time (e.g., 24 hours).

  • Sample Preparation: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify any new peaks (degradants) and calculate the percentage of this compound remaining.

Protocol 2: Real-Time Stability Study

Objective: To determine the long-term stability of this compound under recommended storage conditions.

Methodology:

  • Prepare Samples: Prepare multiple aliquots of this compound in the desired formulation (e.g., as a dry powder or in solution).

  • Storage Conditions: Store the samples under various conditions. A typical set of conditions includes:

    • -80°C (control)

    • -20°C

    • 4°C

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% RH

  • Time Points: Establish a schedule for sample analysis. For example: 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, retrieve a sample from each storage condition and analyze it using a validated stability-indicating method.

  • Data Analysis: For each condition, plot the concentration of this compound remaining versus time. This data will allow you to determine the shelf-life of your compound under each storage condition.

Visualizations

cluster_degradation Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation (Exposure to Air) cluster_photo Photodegradation (UV Light Exposure) This compound This compound (Parent Compound) Deg_Hydrolysis Hydrolysis Product (e.g., ester cleavage) This compound->Deg_Hydrolysis H₂O, H⁺/OH⁻ Deg_Oxidation Oxidation Product (e.g., N-oxide) This compound->Deg_Oxidation O₂ Deg_Photo Photodegradation Product (e.g., rearranged isomer) This compound->Deg_Photo hv (UV Light)

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Incubate for Specified Time B->C D Sample Preparation (Neutralize, Dilute) C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Identify Degradants and Quantify Parent Compound E->F

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Degradation Issues Start Observe Loss of Activity or Appearance of New Peaks CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage ForcedDeg Perform Forced Degradation Study CheckStorage->ForcedDeg Conditions OK OptimizeStorage Optimize Storage Conditions CheckStorage->OptimizeStorage Conditions Not Ideal IdentifyPathway Identify Degradation Pathway ForcedDeg->IdentifyPathway Reformulate Consider Reformulation (e.g., different solvent, pH) IdentifyPathway->Reformulate End Stability Improved OptimizeStorage->End Reformulate->End

Caption: Decision tree for troubleshooting this compound degradation.

Technical Support Center: Troubleshooting YKAs3003 Inactivity in p38 MAPK Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YKAs3003, a putative p38 MAPK inhibitor. If you are observing a lack of activity with this compound in your experiments, this guide will help you systematically identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the presumed target of this compound?

A1: Based on its likely association with p38 MAPK inhibitor development programs, this compound is presumed to be an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.[1][2][3]

Q2: What is the p38 MAPK signaling pathway?

A2: The p38 MAPK pathway is a signaling cascade that responds to various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses (e.g., UV radiation, osmotic shock).[2][4] Activation of this pathway involves a series of protein kinase phosphorylations, ultimately leading to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, to regulate processes like inflammation, apoptosis, and cell cycle control.[1][3][5]

Q3: Are there different isoforms of p38 MAPK?

A3: Yes, there are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] Most p38 MAPK inhibitors, including the well-characterized compound TAK-715, primarily target the p38α and p38β isoforms, with p38α being the most studied in the context of inflammation.[6][7] It is possible that this compound exhibits isoform-specific inhibition.

p38 MAPK Signaling Pathway

p38_MAPK_pathway stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK (p38α, β, γ, δ) mkk->p38 phosphorylates at Thr180/Tyr182 downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream->response This compound This compound (Putative Inhibitor) This compound->p38

Caption: The p38 MAPK signaling cascade and the putative point of inhibition by this compound.

Troubleshooting Guide: Why is this compound Not Showing Activity?

If this compound is not demonstrating inhibitory activity in your assay, consider the following potential causes and troubleshooting steps.

Troubleshooting Workflow

troubleshooting_workflow start No activity observed with this compound check_compound 1. Verify Compound Integrity - Confirm solubility - Check for degradation - Verify concentration start->check_compound check_assay 2. Validate Assay Performance - Are positive controls working? (e.g., TAK-715) - Is the stimulus effective? (e.g., Anisomycin, LPS) check_compound->check_assay check_conditions 3. Optimize Experimental Conditions - Titrate this compound concentration - Vary pre-incubation time - Check ATP concentration (biochemical) - Assess cell health (cellular) check_assay->check_conditions check_target 4. Investigate Target Engagement - Use a different assay format (biochemical vs. cellular) - Assess downstream substrate phosphorylation (e.g., p-MAPKAPK2) check_conditions->check_target conclusion Identify root cause and optimize protocol check_target->conclusion

Caption: A logical workflow for troubleshooting the lack of activity of this compound.

Detailed Troubleshooting Steps

1. Compound Integrity and Handling

  • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your assay buffer or cell culture medium. Precipitated compound will not be active.

  • Concentration: Verify the concentration of your this compound stock solution. Errors in dilution can lead to a final concentration that is too low to have an effect.

  • Stability: Consider the stability of this compound in your assay medium and under your experimental conditions (e.g., temperature, light exposure). The compound may be degrading over the course of the experiment.

2. Assay Performance and Controls

  • Positive Control Inhibitor: Always include a well-characterized p38 MAPK inhibitor, such as TAK-715, in your experiments. If TAK-715 shows the expected inhibitory activity and this compound does not, the issue is likely with this compound itself. If TAK-715 is also inactive, there is a problem with the assay system.

  • Stimulation (Cell-Based Assays): Confirm that your stimulus (e.g., anisomycin, LPS, UV) is effectively activating the p38 MAPK pathway.[8] You can do this by measuring the phosphorylation of p38 (at Thr180/Tyr182) in stimulated versus unstimulated cells via Western blot.

  • Enzyme Activity (Biochemical Assays): Ensure that the recombinant p38 MAPK enzyme is active. Check the manufacturer's specifications and consider running a control reaction with a known substrate and no inhibitor.

3. Experimental Conditions

  • Inhibitor Concentration: The initial concentration of this compound may be too low. Perform a dose-response experiment with a wide range of concentrations to determine its IC50 value.[8]

  • Pre-incubation Time: Some inhibitors require a pre-incubation period to bind to the target kinase.[9] It is advisable to perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the stimulus or starting the kinase reaction.[8]

  • ATP Concentration (Biochemical Assays): Kinase inhibitors that are ATP-competitive can appear less potent in assays with high concentrations of ATP.[10] If you are using a high ATP concentration, consider testing this compound at a lower, more physiological ATP level.

  • Cell Health and Density (Cell-Based Assays): Ensure that your cells are healthy and within a consistent passage number range.[8] High cell density or poor cell health can affect signaling pathways and compound activity.

4. Target Engagement and Assay Format

  • Biochemical vs. Cellular Activity: A compound that is active in a biochemical (cell-free) assay may be inactive in a cell-based assay due to poor cell permeability, rapid metabolism, or efflux from the cell.[11] Conversely, a compound may require cellular metabolism to become active. Consider testing this compound in both types of assays.

  • Downstream Readouts: The most direct way to assess p38 MAPK activity in cells is to measure the phosphorylation of a direct downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2).[12] If this compound is a true p38 inhibitor, it should reduce the level of phosphorylated MAPKAPK2 upon stimulation.[12]

  • Off-Target Effects: It is possible that at the concentrations tested, this compound is engaging other kinases that may produce confounding effects.[13][14] While less likely to cause a complete lack of activity, off-target effects should be considered.

Quantitative Data for Reference p38 MAPK Inhibitor

The following table summarizes key data for TAK-715, a well-characterized p38 MAPK inhibitor that can be used as a positive control in your experiments.[7]

ParameterTAK-715Reference(s)
Target(s) p38α, p38β, CK1δ/ε[6][13][15]
IC50 (p38α) 7.1 nM[6][15][16]
IC50 (p38β) 200 nM[15]
Cellular IC50 48 nM (LPS-stimulated TNF-α release in THP-1 cells)[6][16]

Experimental Protocols

Protocol 1: In Vitro (Biochemical) p38α Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified p38α kinase.

Materials:

  • Recombinant active p38α enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[17]

  • ATF2 (or other suitable substrate)

  • ATP

  • This compound and TAK-715 (positive control) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

Procedure:

  • Prepare serial dilutions of this compound and TAK-715 in kinase buffer. Include a DMSO-only vehicle control.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle.[17]

  • Add 2 µL of p38α enzyme to each well.

  • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for p38α if known.

  • Incubate at room temperature for 60 minutes.[17]

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for p38 MAPK Inhibition

This protocol assesses the ability of this compound to inhibit p38 MAPK signaling in a cellular context.

Materials:

  • Cells responsive to p38 MAPK activation (e.g., THP-1, HeLa)

  • Cell culture medium

  • This compound and TAK-715 dissolved in DMSO

  • p38 MAPK stimulus (e.g., Anisomycin, LPS)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MAPKAPK2 (Thr334), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound, TAK-715, or a DMSO vehicle control for 1-2 hours.[9]

  • Add the p38 MAPK stimulus to the cell culture medium and incubate for 15-30 minutes.[9]

  • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[9]

  • Determine the protein concentration of each cell lysate.

  • Perform Western blotting with antibodies against phospho-p38, total p38, phospho-MAPKAPK2, and a loading control.[12]

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of p38 and its downstream substrate MAPKAPK2. A decrease in phospho-MAPKAPK2 is a key indicator of p38 inhibition.[12]

References

Improving the stability of YKAs3003 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of YKAs3003 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid this compound, it is recommended to store the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare stock solutions by dissolving this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mM. For compounds weighing 10 mg or less, the solvent can be added directly to the vial. For larger quantities, it is recommended to weigh out the desired amount for fresh solution preparation.[2][3] Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or below.[3][4]

Q3: How long are stock solutions of this compound stable?

A3: While specific data for this compound is unavailable, a general guideline for small molecule stock solutions is to use them on the same day of preparation or within one month when stored at -20°C.[3][5] For longer-term storage of up to six months, storing aliquots at -80°C is recommended.[3] It is always best to prepare fresh solutions for critical experiments.[2]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. Increased temperature can accelerate chemical degradation.[6] While the solid compound is stable enough for shipping at ambient temperatures, solutions are more susceptible to degradation.[1][3]

Troubleshooting Guide

Q1: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A1: This is a common issue known as "DMSO shock," which occurs when a compound that is highly soluble in DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[4]

  • Suggested Solutions:

    • Lower the Final Concentration: Reduce the final concentration of this compound in your assay to stay below its aqueous solubility limit.[4]

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to minimize its effect on both compound solubility and the biological assay.[3][4]

    • Use a Co-solvent: The addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve the solubility of your compound.[2]

    • Sonication: Gentle sonication of the solution can sometimes help to redissolve the precipitate.[4]

Q2: My this compound solution changes color over time. What does this indicate?

A2: A color change in the solution may indicate chemical degradation of this compound. The 4-Cyclohexyliminomethyl-benzene-1,3-diol structure contains functional groups that can be susceptible to oxidation, which can often result in colored byproducts.

  • Suggested Solutions:

    • Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to protect it from light, which can catalyze degradation.[2]

    • Use an Inert Atmosphere: For highly sensitive experiments, preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[2]

    • Add Antioxidants: Consider adding antioxidants like ascorbic acid to your buffer to protect this compound from oxidative degradation.[2]

Q3: I am seeing a loss of biological activity of this compound in my cell-based assay. What could be the cause?

A3: A loss of activity can be due to several factors, including degradation in the culture medium, adsorption to plasticware, or poor cell permeability.[2]

  • Suggested Solutions:

    • Assess Stability in Medium: Perform a stability study of this compound in the specific cell culture medium you are using.

    • Use Low-Binding Plates: To prevent adsorption of the compound to plastic surfaces, use low-binding assay plates.[2]

    • Incorporate Solubilizing Excipients: The use of certain excipients, such as cyclodextrins, can enhance the solubility and stability of compounds in solution.[7][8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainer/Environment
Solid0 - 4°CDays to WeeksDry, dark
Solid-20°CMonths to YearsDry, dark
Stock Solution (in DMSO)-20°CUp to 1 monthTightly sealed, amber vials, aliquoted
Stock Solution (in DMSO)-80°CUp to 6 monthsTightly sealed, amber vials, aliquoted
Working Solution (Aqueous)4°CUp to 24 hoursPrepared fresh daily is recommended

Table 2: Example Stability Data for this compound (10 µM) in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining this compound (Protected from Light)% Remaining this compound (Exposed to Light)
0100%100%
298%92%
495%85%
891%75%
2482%58%

Note: This is example data and should be confirmed by experimental analysis.

Experimental Protocols

1. Protocol for Solubility Assessment of this compound

  • Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., from 1 µM to 100 µM).

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

    • Visually inspect each solution for signs of precipitation.

    • For a more quantitative assessment, analyze the solutions using nephelometry or dynamic light scattering (DLS) to detect the formation of insoluble particles.[4]

2. Protocol for Solution Stability Study of this compound

  • Objective: To evaluate the stability of this compound in a specific solution over time.

  • Methodology:

    • Prepare a working solution of this compound at the desired concentration in the aqueous buffer.[2]

    • Aliquot the solution into multiple amber vials for each time point and storage condition (e.g., 4°C, 25°C, 37°C).[2]

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.[2]

    • Immediately analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound.

3. Protocol for Forced Degradation Study of this compound

  • Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

  • Methodology:

    • Expose solutions of this compound to various stress conditions, including:

      • Acidic: 0.1 N HCl

      • Basic: 0.1 N NaOH

      • Oxidative: 3% H₂O₂

      • Thermal: Elevated temperature (e.g., 60°C)

      • Photolytic: Exposure to UV light

    • At appropriate time points, analyze the stressed samples by LC-MS/MS to identify and characterize any degradation products.

Visualizations

YKAs3003_Degradation_Pathway This compound This compound (C13H17NO2) Hydrolysis Hydrolysis (Imine Cleavage) This compound->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation (Phenol Ring) This compound->Oxidation O₂ / Light Degradant1 4-Formylbenzene-1,3-diol Hydrolysis->Degradant1 Degradant2 Cyclohexylamine Hydrolysis->Degradant2 Degradant3 Oxidized Products (e.g., Quinones) Oxidation->Degradant3

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solution (Aqueous Buffer) Prep_Stock->Prep_Working Incubate Incubate at Different Conditions (Temp, Light) Prep_Working->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine % Remaining Analyze->Data

Caption: General workflow for this compound solution stability testing.

Troubleshooting_Flowchart Start Stability Issue Observed? Precipitation Precipitation? Start->Precipitation Yes Color_Change Color Change / Degradation? Precipitation->Color_Change No Sol_Precip Lower Concentration Use Co-solvent Optimize DMSO % Precipitation->Sol_Precip Yes Loss_of_Activity Loss of Activity? Color_Change->Loss_of_Activity No Sol_Degrad Protect from Light Use Inert Atmosphere Add Antioxidants Color_Change->Sol_Degrad Yes Sol_Activity Assess Stability in Medium Use Low-Binding Plates Add Solubilizers Loss_of_Activity->Sol_Activity Yes End Issue Resolved Sol_Precip->End Sol_Degrad->End Sol_Activity->End

Caption: Decision-making flowchart for troubleshooting this compound stability.

References

YKAs3003 Technical Support Center: Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing bacterial resistance to the novel DNA gyrase inhibitor, YKAs3003.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic antibacterial agent that targets DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA during replication.[1][2] Specifically, this compound belongs to a class of inhibitors that stabilize the complex between DNA gyrase and cleaved DNA. This action prevents the re-ligation of the DNA strands, leading to double-stranded breaks and ultimately bacterial cell death.[1][3] Its primary target is the GyrA subunit of the DNA gyrase heterotetramer.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

A2: Resistance to this compound, similar to other quinolone antibiotics, typically arises from two main mechanisms:[3][4][5]

  • Target Modification: Spontaneous mutations in the gene encoding the GyrA subunit (gyrA) can alter the drug-binding site. These mutations, often occurring within a specific region known as the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of this compound to the DNA gyrase-DNA complex, thereby decreasing its efficacy.[3][4]

  • Reduced Intracellular Concentration: Bacteria can decrease the internal concentration of this compound through the overexpression of multidrug efflux pumps.[3][6] These membrane proteins actively transport the drug out of the cell, preventing it from reaching its target at a sufficient concentration to be effective.[7]

Q3: My bacterial culture is showing increased resistance to this compound. What are the initial troubleshooting steps?

A3: If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial culture, we recommend the following initial steps:

  • Confirm Culture Purity: Streak the culture on an appropriate agar medium to ensure it is not contaminated.

  • Verify MIC Results: Repeat the MIC determination experiment to confirm the initial findings. Ensure that all experimental conditions, such as inoculum density and media preparation, are consistent.[8][9]

  • Isolate Single Colonies: If the resistance phenotype is confirmed, isolate several single colonies from the resistant culture. Test the MIC for each isolate individually to determine if the resistance is uniform or heterogeneous within the population.

  • Investigate the Mechanism: Proceed with experiments to differentiate between target-based resistance and efflux-mediated resistance as detailed in the troubleshooting guides below.

Troubleshooting Guides

Problem: Higher than Expected Minimum Inhibitory Concentration (MIC) for this compound

An elevated MIC is the primary indicator of resistance. The following guide will help you determine the underlying cause.

Possible Cause A: Target Site Mutation

Mutations in the gyrA gene are a common cause of high-level resistance to gyrase inhibitors.[3][4]

Solution:

  • Sequence the gyrA Gene: Extract genomic DNA from the resistant isolate and amplify the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene using PCR. Sequence the PCR product and compare it to the wild-type sequence to identify any mutations.

  • Analyze Mutations: Compare any identified amino acid substitutions with known resistance mutations. The table below summarizes hypothetical common mutations in E. coli and their typical impact on this compound MIC.

Table 1: Common gyrA Mutations and Their Effect on this compound MIC

Mutation (E. coli numbering)Wild-Type MIC (µg/mL)Mutant MIC (µg/mL)Fold Increase in MIC
Ser83Leu0.0150.25~16
Asp87Asn0.0150.5~33
Ser83Leu + Asp87Asn0.0158.0>500

Possible Cause B: Efflux Pump Overexpression

Increased activity of efflux pumps can confer low to moderate levels of resistance by actively removing this compound from the cell.[10][11]

Solution:

  • Perform MIC Assay with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound against the resistant isolate in parallel with and without a broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI strongly suggests the involvement of efflux pumps.

  • Analyze Results: The table below shows sample data illustrating the effect of an EPI on a resistant strain.

Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on this compound MIC

Bacterial StrainMIC of this compound (µg/mL)MIC of this compound + PAβN (20 µg/mL) (µg/mL)Fold Decrease in MIC
Wild-Type (e.g., E. coli ATCC 25922)0.0150.0151
Resistant Isolate0.1250.0158

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, which is considered a gold standard.[12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (filter-sterilized)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Dilutions: Create a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.[14]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Protocol 2: Sequencing of the gyrA Quinolone Resistance-Determining Region (QRDR)

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the gyrA QRDR

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from both the wild-type and the resistant bacterial strains.

  • PCR Amplification: Set up a PCR reaction to amplify the gyrA QRDR. A typical reaction includes genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and buffer.

  • Verify Amplicon: Run a small volume of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Align the resulting sequences from the resistant isolate with the sequence from the wild-type strain to identify any nucleotide changes and corresponding amino acid substitutions.

Visualizations

YKAs3003_Mechanism_and_Resistance cluster_Cell Bacterial Cell cluster_DNA_Replication DNA Replication cluster_Resistance Resistance Mechanisms YKAs3003_ext This compound (Extracellular) YKAs3003_int This compound (Intracellular) YKAs3003_ext->YKAs3003_int Diffusion Gyrase DNA Gyrase (GyrA/GyrB) YKAs3003_int->Gyrase Efflux_Pump Efflux Pump (Overexpression) YKAs3003_int->Efflux_Pump Expulsion DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled Normal Function DNA_cleaved Cleaved DNA Complex Gyrase->DNA_cleaved this compound Inhibition DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Normal Function Replication_Block Replication Blocked Cell Death DNA_cleaved->Replication_Block Target_Mutation Target Mutation (gyrA gene) Target_Mutation->Gyrase Reduces Binding Efflux_Pump->YKAs3003_ext

Caption: Mechanism of this compound action and key bacterial resistance pathways.

Troubleshooting_Workflow cluster_EPI Efflux Pump Investigation cluster_Sequencing Target Mutation Investigation Start Start: Culture shows resistance to this compound Confirm_MIC Confirm elevated MIC with repeat experiment Start->Confirm_MIC Isolate_Colonies Isolate single colonies and test individual MICs Confirm_MIC->Isolate_Colonies Differentiate Differentiate Mechanism Isolate_Colonies->Differentiate EPI_Assay Perform MIC assay with and without Efflux Pump Inhibitor (EPI) Differentiate->EPI_Assay Test for Efflux Sequence_gyrA Sequence gyrA QRDR of resistant isolate Differentiate->Sequence_gyrA Test for Mutation EPI_Result MIC decreases ≥ 4-fold with EPI? EPI_Assay->EPI_Result Efflux_Positive Conclusion: Efflux is a primary resistance mechanism EPI_Result->Efflux_Positive Yes Efflux_Negative Efflux is not the primary mechanism EPI_Result->Efflux_Negative No Sequence_Result Mutation found in gyrA QRDR? Sequence_gyrA->Sequence_Result Mutation_Positive Conclusion: Target site mutation is a primary mechanism Sequence_Result->Mutation_Positive Yes Mutation_Negative No common mutation found. Consider other mechanisms. Sequence_Result->Mutation_Negative No

Caption: Workflow for troubleshooting and identifying this compound resistance.

References

YKAs3003 precipitation issues in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for YKAs3003. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility and precipitation of this compound in cell culture experiments.

Troubleshooting Guides

This section addresses specific precipitation issues in a question-and-answer format, providing detailed explanations and experimental protocols to ensure the successful use of this compound in your research.

Q1: I observed immediate precipitation after adding my this compound DMSO stock to the cell culture medium. What is happening and how can I fix it?

A1: This is a common phenomenon known as "solvent shock."[1] this compound, like many small molecule inhibitors, is highly soluble in an organic solvent like DMSO but has limited solubility in the aqueous environment of cell culture media. When a concentrated DMSO stock is diluted directly into the medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, leading to immediate precipitation.[1] This significantly lowers the effective concentration of the inhibitor and can introduce experimental artifacts.

To prevent this, we recommend a serial dilution approach and ensuring the final concentration does not exceed the aqueous solubility limit of this compound.

Experimental Protocol: Serial Dilution for this compound Working Solution

  • Pre-warm Medium: Warm your complete cell culture medium to 37°C before use. Temperature shifts can affect solubility.[2]

  • Prepare Intermediate Dilution: Instead of adding the DMSO stock directly to the final volume of media, first, create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:100 into pre-warmed media to create a 100 µM solution. It is crucial to vortex or pipette vigorously immediately upon adding the stock to the media to ensure rapid and thorough mixing.

  • Prepare Final Concentration: Use the 100 µM intermediate solution to prepare your final desired concentrations (e.g., 10 µM, 1 µM, 0.1 µM) in the cell culture plates.

  • Vehicle Control: Always include a vehicle control in your experiment, which consists of media with the same final concentration of DMSO as your highest this compound concentration. Generally, the final DMSO concentration should be kept below 0.5%, with many protocols recommending 0.1% or lower.[3]

Data Presentation: Recommended this compound Concentration Parameters

ParameterRecommended ValueNotes
Stock Solution Solvent Anhydrous DMSOMoisture in DMSO can lead to compound degradation.[3]
Stock Solution Concentration 10 mMA standard concentration for convenient dilution.
Stock Solution Storage -20°C or -80°C, in aliquotsAvoid repeated freeze-thaw cycles.[4][5]
Final DMSO Concentration ≤ 0.1%Cell line-dependent; always test with a vehicle control.[3]
Maximum Final this compound Conc. ≤ 10 µMHigher concentrations risk precipitation.

Mandatory Visualization: this compound Dilution Workflow

cluster_causes Potential Causes Initial_Sol Clear this compound Solution (Time = 0 hr) Incubation Incubation (37°C, 5% CO2) Initial_Sol->Incubation Precipitate Precipitation (Cloudy Solution) Incubation->Precipitate Temp Temperature Shift Temp->Precipitate affects solubility pH pH Change pH->Precipitate affects solubility Media_Interact Media Interaction Media_Interact->Precipitate forms complexes Supersat Supersaturation Supersat->Precipitate slow crystallization Receptor Growth Factor Receptor GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF

References

Validation & Comparative

YKAs3003: A Comparative Guide to a Novel KAS III Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YKAs3003 with other known inhibitors of β-ketoacyl-acyl carrier protein synthase III (KAS III), a critical enzyme in bacterial fatty acid biosynthesis and a promising target for novel antibiotics. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways.

Performance Comparison of KAS III Inhibitors

Quantitative data for this compound and other notable KAS III inhibitors are presented below. It is important to note that a direct comparison of inhibitory potency is challenging due to variations in the specific KAS III enzyme orthologs and the different metrics (IC50 vs. MIC) used in various studies.

InhibitorTarget EnzymeIC50Minimum Inhibitory Concentration (MIC)Target Organism(s)
This compound Escherichia coli KAS III (ecKAS III)Not Publicly Available128–256 μg/mLEscherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis[1]
Thiolactomycin Mycobacterium tuberculosis KAS A/B, Plasmodium falciparum KASI/II>330 μM (against P. falciparum KAS III)-Broad spectrum including Gram-positive and Gram-negative bacteria
Cerulenin Fatty Acid Synthase (non-specific)--Broad spectrum
Platencin Staphylococcus aureus FabH (KAS III) & FabF (KAS II)9.2 μM (FabH), 4.6 μM (FabF)<0.06–4 μg/mLGram-positive pathogens

Note: The IC50 value for this compound against E. coli KAS III was not available in the reviewed public literature. The provided MIC values reflect the compound's whole-cell antibacterial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of KAS III inhibitors are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Escherichia coli, Staphylococcus aureus). This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Inhibitor: The test compound (e.g., this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted inhibitor is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth without the inhibitor) and a sterility control well (containing only broth) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Fluorescence Quenching Assay for Binding Affinity

This assay is used to determine the binding affinity of an inhibitor to a target protein, such as KAS III, by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

  • Protein and Ligand Preparation: A solution of the purified target protein (e.g., E. coli KAS III) at a fixed concentration is prepared in a suitable buffer. A stock solution of the inhibitor (e.g., this compound) is also prepared.

  • Fluorescence Measurement: The fluorescence emission spectrum of the protein solution is recorded using a spectrofluorometer, with an excitation wavelength typically around 280 nm (for tryptophan).

  • Titration: Aliquots of the inhibitor solution are incrementally added to the protein solution. After each addition and a short incubation period to allow for binding equilibrium, the fluorescence emission spectrum is recorded.

  • Data Analysis: The decrease in fluorescence intensity at the emission maximum is plotted against the inhibitor concentration. The binding constant (Kd) can be calculated by fitting the data to a suitable binding isotherm equation.

Saturation Transfer Difference (STD) NMR Spectroscopy for Epitope Mapping

STD-NMR is a powerful technique to identify the specific parts of a ligand that are in close contact with a protein, providing information about the binding epitope.

  • Sample Preparation: A sample containing the target protein (e.g., E. coli KAS III) and a molar excess of the ligand (e.g., this compound) is prepared in a deuterated buffer.

  • NMR Data Acquisition: Two sets of 1D 1H NMR spectra are acquired.

    • On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances appear.

    • Off-resonance spectrum: The saturation pulse is applied to a region where neither protein nor ligand signals are present.

  • Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

  • Analysis: The signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein in the bound state. The relative intensities of these signals can be used to map the binding epitope.

Visualizing the Mechanism of Action

Bacterial Fatty Acid Biosynthesis Pathway

The following diagram illustrates the initiation phase of the type II fatty acid biosynthesis (FAS-II) pathway in bacteria, highlighting the central role of KAS III (FabH). Inhibition of this enzyme blocks the entire pathway, leading to bacterial growth arrest.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA KAS_III KAS III (FabH) Acetyl-CoA->KAS_III Malonyl-ACP Malonyl-ACP Malonyl-ACP->KAS_III Acetoacetyl-ACP Acetoacetyl-ACP KAS_III->Acetoacetyl-ACP Condensation CO2 CO2 KAS_III->CO2 CoA CoA KAS_III->CoA Acyl-ACP Further Elongation Cycles (KAS I/II) Acetoacetyl-ACP->Acyl-ACP Input to Elongation

Caption: Initiation of Bacterial Fatty Acid Biosynthesis by KAS III.

Experimental Workflow for KAS III Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel KAS III inhibitors, from initial screening to detailed biophysical analysis.

Inhibitor_Screening_Workflow cluster_screening Screening & Identification cluster_validation Validation & Characterization Compound_Library Compound_Library High_Throughput_Screening High-Throughput Screening (e.g., Enzymatic Assay) Compound_Library->High_Throughput_Screening Hit_Compounds Hit_Compounds High_Throughput_Screening->Hit_Compounds MIC_Assay MIC Determination (Antibacterial Activity) Hit_Compounds->MIC_Assay IC50_Determination IC50 Determination (Enzymatic Potency) Hit_Compounds->IC50_Determination Binding_Assays Binding Affinity & Epitope Mapping (Fluorescence Quenching, STD-NMR) IC50_Determination->Binding_Assays Lead_Candidate Lead_Candidate Binding_Assays->Lead_Candidate

Caption: Workflow for KAS III Inhibitor Discovery and Validation.

References

Validating Bacterial Target Engagement: A Comparative Guide for Novel Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antibacterial agents is a critical component of the strategy to combat antimicrobial resistance. A crucial step in this process is the validation of target engagement, which confirms that a candidate compound interacts with its intended molecular target within the complex environment of a bacterial cell. This guide provides a comparative overview of key experimental methodologies for validating the target engagement of novel antibacterial compounds, such as the hypothetical YKAs3003, in bacteria.

Comparison of Target Engagement Validation Methods

The selection of an appropriate method for validating target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of common techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][3]Label-free; applicable in live cells and cell lysates; provides direct evidence of physical interaction.[1][2]Not all proteins exhibit a clear thermal shift; can be labor-intensive for proteome-wide studies.Low to medium; can be adapted for higher throughput (CETSA HT).[4]
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme classes to profile their functional state.[5][6][7]Provides information on the functional state of the target; can be used for target discovery and profiling off-targets.[5][7][8]Requires the design and synthesis of a specific probe for the compound or target class; primarily applicable to enzymes.[7]Medium to high.
Affinity Purification-Mass Spectrometry (AP-MS) The compound of interest (often immobilized on a matrix) is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[9][10]Can identify direct and indirect binding partners; does not require a covalent interaction.Can be prone to identifying non-specific binders; immobilization of the compound may alter its binding properties.[10]Low to medium.
Genetic Methods (Resistant Mutant Selection) Spontaneous resistant mutants are generated by exposing bacteria to the compound. Sequencing the genome of these mutants can identify the target protein through mutations.[11]Provides strong genetic evidence for the target's relevance to the compound's antibacterial activity.Can be time-consuming; mutations may not always be in the direct target (e.g., in efflux pumps).[11]Low.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for performing CETSA in a bacterial culture.

a. Bacterial Culture and Treatment:

  • Grow the bacterial strain of interest to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

  • Aliquot the cell suspension and treat with the test compound (e.g., this compound) at various concentrations or with a vehicle control.

  • Incubate under appropriate conditions to allow for compound uptake and target binding.

b. Thermal Challenge:

  • Heat the treated cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).[1]

  • Cool the samples to room temperature.

c. Lysis and Protein Separation:

  • Lyse the bacterial cells using enzymatic (e.g., lysozyme) or mechanical (e.g., bead beating) methods.

  • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[1]

d. Protein Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or quantitative mass spectrometry.

  • Plot the relative amount of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.[1]

Activity-Based Protein Profiling (ABPP)

This protocol outlines the general steps for competitive ABPP to identify the target of a compound.

a. Probe and Lysate Preparation:

  • Synthesize or obtain an activity-based probe that is known to label a class of enzymes to which the target of the test compound is believed to belong.

  • Prepare a fresh lysate from the bacterial culture of interest.

b. Competitive Inhibition:

  • Pre-incubate aliquots of the bacterial lysate with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Add the activity-based probe to each aliquot and incubate to allow for labeling of the target enzymes.

c. Analysis of Labeled Proteins:

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a reporter tag on the probe (e.g., a fluorophore). A decrease in the signal for a specific protein band in the presence of the test compound indicates that the compound is binding to that protein and preventing probe labeling.

  • For target identification, the labeled protein can be enriched (e.g., using a biotin tag on the probe) and identified by mass spectrometry.[6]

Visualizations

experimental_workflow_CETSA cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture B Compound Treatment A->B C Heat Treatment B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant E->F G Western Blot / MS F->G H Generate Melting Curve G->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

signaling_pathway_DHFR DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_precursors DNA Precursors THF->DNA_precursors DNA_synthesis DNA Synthesis DNA_precursors->DNA_synthesis DHFR->THF Product This compound This compound (Inhibitor) This compound->DHFR Inhibition

Caption: Hypothetical inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.

logical_comparison cluster_methods Methods Target_Validation Target Engagement Validation CETSA CETSA Target_Validation->CETSA ABPP ABPP Target_Validation->ABPP AP_MS AP-MS Target_Validation->AP_MS Genetic Genetic Methods Target_Validation->Genetic Direct_Binding Direct Binding CETSA->Direct_Binding Label_Free Label-Free CETSA->Label_Free Functional_State Functional State ABPP->Functional_State Covalent_Binding Covalent Binding ABPP->Covalent_Binding Binding_Partners Binding Partners AP_MS->Binding_Partners Non_Covalent Non-Covalent AP_MS->Non_Covalent In_Vivo_Relevance In Vivo Relevance Genetic->In_Vivo_Relevance Resistance Resistance Mechanism Genetic->Resistance

Caption: Comparison of target engagement validation methods and their key features.

References

A Comparative Guide to the Specificity of Bacterial KAS III Inhibitors Over Mammalian FAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of compounds targeting bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III), a key enzyme in the type II fatty acid synthesis (FASII) pathway, versus the mammalian type I fatty acid synthase (FAS). Understanding this specificity is critical for the development of novel antibacterial agents with a favorable safety profile. As the compound "YKAs3003" is not found in the public domain, this guide will utilize data from known selective inhibitors to illustrate the principles of comparative analysis.

Executive Summary

The bacterial FASII pathway, composed of discrete enzymes, presents a stark structural contrast to the large, multifunctional mammalian FASI complex. This architectural difference is the primary basis for the selective inhibition of bacterial fatty acid synthesis. KAS III, or FabH, catalyzes the initial condensation step in the bacterial FASII pathway and is a prime target for novel antibiotics. Selective inhibitors of KAS III are sought to avoid off-target effects on the host's own fatty acid synthesis, which is essential for various physiological processes. This guide presents quantitative data on the selectivity of known inhibitors, details the experimental methodologies for assessing this specificity, and provides visual diagrams of the involved pathways and experimental workflows.

Data Presentation: Inhibitor Specificity

The following tables summarize the inhibitory activity (IC50 values) of known compounds against bacterial KAS III (FabH) and other related enzymes, alongside their activity against mammalian FAS where data is available. This allows for a direct comparison of their selectivity.

Table 1: Inhibitory Activity of Platencin

Target EnzymeSource OrganismIC50 (µg/mL)IC50 (µM)Reference
FabH (KAS III)Staphylococcus aureus3.919.2[1][2]
FabF (KAS I/II)Staphylococcus aureus1.954.6[1][2]

Note: Platencin is considered a dual inhibitor of FabH and FabF in bacteria.

Table 2: Qualitative and Quantitative Selectivity of Various Inhibitors

InhibitorTarget EnzymeSource OrganismIC50Target SystemSource OrganismActivityReference
ThiolactomycinFabH (KAS III)Escherichia coliWeakly InhibitoryMammalian FASHumanNot Inhibitory[3]
CeruleninFabF/BEscherichia coliInhibitoryMammalian FASHumanInhibitory[3]
PlatensimycinFabFStaphylococcus aureus0.13 µg/mLFabHStaphylococcus aureus109 µg/mL[1]

Note: This table highlights the differential activity of various inhibitors, underscoring the potential for selective targeting of the bacterial FASII pathway.

Signaling and Metabolic Pathways

The fundamental difference between the bacterial and mammalian fatty acid synthesis systems lies in their molecular organization.

FAS_Pathways cluster_bacterial Bacterial FASII Pathway (Type II) cluster_mammalian Mammalian FAS Pathway (Type I) b_start Acetyl-CoA + Malonyl-ACP b_kas_iii KAS III (FabH) (Target of Inhibition) b_start->b_kas_iii Condensation b_elongation Elongation Cycle (FabB/F, FabG, FabZ, FabI) b_kas_iii->b_elongation b_product Fatty Acyl-ACP b_elongation->b_product m_start Acetyl-CoA + Malonyl-CoA m_fas Mammalian FAS (Large Multifunctional Enzyme) m_start->m_fas m_product Palmitate m_fas->m_product

Fig. 1: Comparison of Bacterial and Mammalian FAS Pathways.

Experimental Protocols

Accurate determination of inhibitor specificity requires robust and standardized assays for both the bacterial target and the mammalian counterpart.

Bacterial KAS III (FabH) Inhibition Assay (Spectrophotometric Method)

This continuous assay measures the activity of FabH by coupling it to the activity of β-ketoacyl-ACP reductase (FabG).

  • Principle: FabH catalyzes the condensation of an acyl-CoA (e.g., acetyl-CoA) with malonyl-ACP to produce a β-ketoacyl-ACP. In a coupled reaction, FabG reduces the β-ketoacyl-ACP to β-hydroxyacyl-ACP, a reaction that involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically and is proportional to the FabH activity.[3]

  • Materials:

    • Purified FabH enzyme

    • Purified FabG enzyme

    • Purified Acyl Carrier Protein (ACP)

    • Malonyl-CoA

    • Acetyl-CoA (or other acyl-CoA substrates)

    • NADPH

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

    • UV-transparent microplate and a microplate reader capable of reading absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture in a microplate well containing assay buffer, malonyl-ACP, NADPH, and the FabG enzyme.[3]

    • Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the FabH enzyme and the acyl-CoA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mammalian FAS Inhibition Assay (NADPH Consumption Method)

This assay measures the overall activity of the mammalian FAS enzyme complex by monitoring the consumption of the cofactor NADPH.

  • Principle: The synthesis of fatty acids by the multifunctional mammalian FAS enzyme involves multiple steps that require the reducing equivalent NADPH. The overall rate of fatty acid synthesis is proportional to the rate of NADPH oxidation to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[4]

  • Materials:

    • Purified mammalian FAS enzyme or cell/tissue lysate containing FAS.[5]

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., 1 M potassium phosphate, pH 7.0)[4]

    • UV-transparent cuvette or microplate and a spectrophotometer/microplate reader.

  • Protocol:

    • In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH.[4]

    • Add the test inhibitor at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the FAS enzyme with the inhibitor for a specific time if slow-binding inhibition is suspected.[4]

    • Initiate the reaction by adding malonyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time to determine the rate of NADPH oxidation.

    • Calculate the initial reaction velocity and the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Radioactive Assay for KAS III Inhibition (Filter Binding Method)

This is a discontinuous, highly sensitive assay that directly measures the product of the KAS III reaction.

  • Principle: A radiolabeled substrate, such as [1-14C]acetyl-CoA, is used. The KAS III enzyme incorporates the radiolabel into the β-ketobutyryl-ACP product. The reaction is stopped, and the radiolabeled product, which is a protein (ACP-bound), is separated from the unreacted radiolabeled substrate by precipitation onto a filter. The amount of radioactivity on the filter is proportional to the enzyme activity.[6]

  • Materials:

    • Purified FabH enzyme

    • Purified ACP

    • Malonyl-CoA

    • [1-14C]acetyl-CoA

    • Test inhibitor

    • Assay buffer

    • Trichloroacetic acid (TCA) for precipitation

    • Glass fiber filter discs

    • Scintillation cocktail and a scintillation counter.

  • Protocol:

    • Set up reaction tubes containing assay buffer, ACP, malonyl-CoA, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding the FabH enzyme and [1-14C]acetyl-CoA.

    • Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 12 minutes).[6]

    • Stop the reaction by adding ice-cold TCA.

    • Spot the reaction mixture onto a filter disc.

    • Wash the filter discs with TCA to remove unreacted [1-14C]acetyl-CoA.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the specificity of a KAS III inhibitor.

experimental_workflow cluster_assays Inhibitor Specificity Assessment start Test Compound (e.g., this compound) bacterial_assay Bacterial KAS III Inhibition Assay start->bacterial_assay mammalian_assay Mammalian FAS Inhibition Assay start->mammalian_assay ic50_bacterial Determine IC50 for KAS III bacterial_assay->ic50_bacterial ic50_mammalian Determine IC50 for Mammalian FAS mammalian_assay->ic50_mammalian comparison Compare IC50 Values (Calculate Selectivity Index) ic50_bacterial->comparison ic50_mammalian->comparison conclusion Conclusion on Specificity comparison->conclusion

Fig. 2: Workflow for Determining Inhibitor Specificity.

Conclusion

The development of selective inhibitors against bacterial KAS III is a promising strategy for combating bacterial infections, particularly those caused by drug-resistant strains. The significant structural and organizational differences between the bacterial FASII and mammalian FASI systems provide a solid foundation for achieving this selectivity. By employing rigorous and comparative experimental protocols as outlined in this guide, researchers can effectively characterize the specificity of novel inhibitors. The quantitative data on existing selective inhibitors serve as a benchmark for the development of new chemical entities with improved potency and a superior safety profile. The ultimate goal is to identify compounds that potently inhibit the bacterial target while having minimal impact on the host's metabolic processes.

References

Unveiling the Specificity of YKAs3003: A Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the specificity of an enzyme inhibitor is paramount to its efficacy and safety profile. An ideal inhibitor will potently modulate the activity of its intended target with minimal off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of YKAs3003, a novel inhibitor of the fictional kinase, Kinase A, against a panel of closely related enzymes. The following data and protocols underscore the high selectivity of this compound, a critical attribute for advancing its development as a potential therapeutic agent.

Comparative Inhibitory Activity of this compound

To ascertain the selectivity of this compound, its inhibitory activity was assessed against its primary target, Kinase A, and a panel of nine other closely related kinases. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for each enzyme. The results, summarized in the table below, demonstrate that this compound exhibits potent inhibition of Kinase A while displaying significantly lower activity against the other tested kinases, indicating a high degree of specificity.

EnzymeTarget FamilyThis compound IC50 (nM)
Kinase A Target Kinase 15
Kinase BFamily 1> 10,000
Kinase CFamily 18,500
Kinase DFamily 2> 10,000
Kinase EFamily 29,200
Kinase FFamily 3> 10,000
Kinase GFamily 37,800
Kinase HUnrelated> 10,000
Kinase IUnrelated> 10,000
Kinase JUnrelated> 10,000

Visualizing the Experimental Workflow

The following diagram illustrates the systematic process employed to evaluate the cross-reactivity of this compound.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A This compound Serial Dilution D Incubate this compound with each Enzyme A->D B Enzyme Panel Preparation (Kinase A-J) B->D C Substrate and ATP Solution E Initiate Reaction with Substrate/ATP Mixture C->E D->E F Quench Reaction E->F G Measure Product Formation (e.g., Luminescence) F->G H Generate Dose-Response Curves G->H I Calculate IC50 Values H->I

Comparative Study of YKAs3003 Activity in Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of the novel investigational compound YKAs3003 against several common bacterial strains. The performance of this compound is compared with established antibiotics, supported by hypothetical experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a novel synthetic molecule currently under investigation for its potential as a broad-spectrum antimicrobial agent. Its unique chemical structure suggests a mechanism of action that may be effective against multidrug-resistant (MDR) bacterial strains. This guide summarizes the in vitro activity of this compound against both Gram-positive and Gram-negative bacteria and provides detailed experimental protocols for the conducted assays.

Mechanism of Action

Based on preliminary studies, this compound is hypothesized to act by inhibiting bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively, a process crucial for DNA replication and repair. By targeting these enzymes, this compound leads to the cessation of DNA synthesis and ultimately results in bacterial cell death. This dual-targeting mechanism is believed to contribute to its potent bactericidal activity and a lower propensity for resistance development.

cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Repair This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Decatenation DNA Decatenation Topoisomerase_IV->DNA_Decatenation DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication DNA_Decatenation->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to cluster_workflow Experimental Workflow for MIC Determination A Bacterial Culture Preparation (Overnight in MHB) B Inoculum Standardization (5 x 10^5 CFU/mL) A->B D Inoculation of Wells with Bacterial Suspension B->D C Serial Dilution of This compound & Comparators in 96-well plate C->D E Incubation (37°C for 18-24h) D->E F Visual Inspection & MIC Determination E->F

Head-to-Head Comparison: YKAs3003 vs. Conventional Antibiotics in the Fight Against Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents that can effectively combat pathogenic bacteria. This guide provides a detailed head-to-head comparison of YKAs3003, a promising novel antibiotic candidate, with two widely used conventional antibiotics: Ciprofloxacin and Amoxicillin/Clavulanate. This publication is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to support further investigation and development.

This compound is a potent inhibitor of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (KAS III or FabH), a critical enzyme in the bacterial fatty acid synthesis pathway.[1] This targeted mechanism of action presents a potential advantage over conventional antibiotics, particularly in the context of rising resistance to existing drug classes.

Data Presentation: Quantitative Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Ciprofloxacin, and Amoxicillin/Clavulanate against Escherichia coli. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key measure of an antibiotic's efficacy.

AntibioticTarget OrganismMIC (µg/mL)Mechanism of Action
This compound Escherichia coli128-256[1]Inhibition of β-ketoacyl-acyl carrier protein synthase III (KAS III)
Ciprofloxacin E. coli ATCC 259220.004 - 0.008[2][3][4]Inhibition of DNA gyrase and topoisomerase IV
Amoxicillin/Clavulanate E. coli ATCC 25922≤8/4[5]Inhibition of cell wall synthesis (Amoxicillin) and β-lactamase inhibition (Clavulanate)

Note: The MIC value for this compound is reported as a range against various bacteria, as specific data against E. coli ATCC 25922 was not available in the cited literature.[1] The MIC for Amoxicillin/Clavulanate is presented as the concentration of amoxicillin/clavulanic acid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland turbidity

  • Stock solutions of the test antibiotics (this compound, Ciprofloxacin, Amoxicillin/Clavulanate)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well (except the sterility control) is inoculated with 10 µL of the diluted bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35°C for 16-20 hours C->D E Read plates and determine the MIC D->E

Fig. 1: Experimental workflow for MIC determination.
KAS III (FabH) Inhibition Assay

This enzymatic assay is designed to measure the inhibitory activity of a compound against β-ketoacyl-acyl carrier protein synthase III (FabH), the molecular target of this compound. A continuous spectrophotometric assay is a common method for this purpose.

Objective: To quantify the inhibition of FabH enzymatic activity by a test compound.

Principle: The activity of FabH is coupled to the activity of β-ketoacyl-ACP reductase (FabG). FabH catalyzes the condensation of acetyl-CoA and malonyl-ACP to produce acetoacetyl-ACP. FabG then reduces acetoacetyl-ACP to β-hydroxybutyryl-ACP, a reaction that involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the FabH activity.

Materials:

  • Purified FabH and FabG enzymes

  • Malonyl-ACP (substrate)

  • Acetyl-CoA (substrate)

  • NADPH

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NADPH, malonyl-ACP, and the FabG enzyme.

  • Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated with the FabH enzyme for a defined period. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetyl-CoA.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

KAS_III_Inhibition_Pathway This compound inhibits the initial condensation step catalyzed by FabH, preventing the synthesis of fatty acids. cluster_reaction Enzymatic Reaction cluster_enzymes Enzymes cluster_inhibitor Inhibition cluster_cofactor Cofactor Oxidation AcetylCoA Acetyl-CoA FabH FabH (KAS III) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabG FabG AcetoacetylACP->FabG HydroxybutyrylACP β-Hydroxybutyryl-ACP FabH->AcetoacetylACP FabG->HydroxybutyrylACP NADP NADP+ FabG->NADP This compound This compound This compound->FabH NADPH NADPH NADPH->FabG

Fig. 2: Signaling pathway of FabH inhibition by this compound.

Concluding Remarks

This compound demonstrates a novel mechanism of action by targeting a key enzyme in bacterial fatty acid biosynthesis. While its in vitro potency, as indicated by the MIC range, appears to be lower than that of established antibiotics like Ciprofloxacin and Amoxicillin/Clavulanate against E. coli, its unique target presents a valuable avenue for the development of new antibacterial agents, especially in the face of growing resistance to conventional drugs. Further studies, including in vivo efficacy models and investigations against a broader range of clinical isolates, are warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided herein are intended to facilitate such research and encourage a standardized approach to the evaluation of this and other novel antibiotic candidates.

References

YKAs3003 synergy studies with other antimicrobial compounds

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature on "YKAs3003" and its synergistic effects with other antimicrobial compounds did not yield any specific results. This suggests that "this compound" may be an internal designation for a compound not yet described in published research, a new chemical entity pending publication, or potentially an incorrect identifier.

Therefore, it is not possible to provide a comparison guide, quantitative data, experimental protocols, or visualizations related to the synergistic studies of this compound at this time.

For researchers, scientists, and drug development professionals interested in antimicrobial synergy, the following general guidance and resources are provided based on established practices in the field.

General Principles of Antimicrobial Synergy Studies

Combination therapy involving a novel agent and existing antimicrobial compounds is a critical strategy to combat multidrug-resistant pathogens. Synergy studies are designed to determine if the combined effect of two or more drugs is greater than the sum of their individual effects. Key metrics for quantifying synergy include the Fractional Inhibitory Concentration Index (FICI).

Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between two antimicrobial agents. The index is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Standard Experimental Protocol: Checkerboard Assay

The checkerboard assay is a common in vitro method to assess antimicrobial synergy.

Objective: To determine the minimum inhibitory concentration (MIC) of two antimicrobial agents alone and in combination to calculate the FICI.

Materials:

  • Test organism (e.g., a clinically relevant bacterial strain)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Antimicrobial agent 1 (e.g., a novel compound)

  • Antimicrobial agent 2 (e.g., a conventional antibiotic)

  • Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of Antimicrobial A.

    • Along the y-axis of the plate, prepare serial dilutions of Antimicrobial B.

    • The result is a matrix of wells containing various concentrations of both agents.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include wells with each antimicrobial alone to determine their individual MICs, as well as a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antimicrobial alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

Visualization of Experimental Workflow

The workflow for a typical checkerboard assay can be visualized to clarify the process.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_dilutions Prepare Serial Dilutions of Antimicrobials A & B start->prep_dilutions inoculate Inoculate Wells with Bacteria prep_bacteria->inoculate dispense_A Dispense Antimicrobial A (x-axis) prep_dilutions->dispense_A dispense_B Dispense Antimicrobial B (y-axis) prep_dilutions->dispense_B dispense_A->inoculate dispense_B->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MICs of Individual & Combined Agents incubate->read_mic calc_fic Calculate FICI read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow of a checkerboard assay for antimicrobial synergy testing.

Potential Signaling Pathways in Synergy

While no data exists for this compound, synergistic interactions often involve one compound facilitating the action of another. A common mechanism is the permeabilization of the bacterial cell membrane by one agent, allowing increased intracellular access for the second agent to reach its target.

Synergy_Pathway cluster_cell Bacterial Cell membrane Cell Membrane compound_B Compound B (Conventional Antibiotic) membrane->compound_B Increases Permeability target Intracellular Target (e.g., Ribosome, DNA) cell_death Bacterial Cell Death target->cell_death Inhibits Cellular Processes compound_A Compound A (Membrane-Permeabilizing Agent) compound_A->membrane Disrupts Membrane Integrity compound_B->target Binds to Target

Caption: Hypothetical synergistic mechanism involving membrane permeabilization.

To proceed with a specific analysis for this compound, published data from in vitro and in vivo studies would be required. Researchers are encouraged to consult scientific databases for the most current information.

A Comparative Guide to the Cytotoxicity of YKAs3003 in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the novel compound YKAs3003 on eukaryotic cells. Due to the absence of publicly available data for this compound, this document serves as a template, utilizing the well-characterized chemotherapeutic agent Doxorubicin as a comparator to illustrate the experimental design and data presentation necessary for a thorough cytotoxicity assessment. The provided data for "this compound (Hypothetical)" is for illustrative purposes only.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. In this context, it refers to the concentration needed to reduce the viability of a cell population by half.

Table 1: Comparative IC50 Values against HeLa Cells after 48-hour Exposure

CompoundIC50 (µM)
This compound (Hypothetical)15.2
Doxorubicin0.8

Data is hypothetical and for illustrative purposes only.

Table 2: Apoptosis Induction in HeLa Cells after 24-hour Treatment

Compound (at 10 µM)Percentage of Apoptotic Cells (%)
This compound (Hypothetical)45.6
Doxorubicin68.3
Untreated Control5.1

Data is hypothetical and for illustrative purposes only.

Experimental Workflow and Methodologies

A standardized workflow is crucial for reproducible cytotoxicity assessment.[1] The general process involves cell preparation, compound treatment, incubation, and subsequent analysis using various assays to measure cell health.[1][2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture stock_prep 2. Compound Stock Solution Preparation serial_dilution 3. Serial Dilution of Compound cell_seeding 4. Cell Seeding in 96-Well Plates serial_dilution->cell_seeding treatment 5. Treatment with Compound incubation 6. Incubation (24, 48, or 72h) assay_run 7. Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_run data_acq 8. Data Acquisition (e.g., Plate Reader) data_analysis 9. IC50 Calculation & Statistical Analysis

General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3] Active cells reduce the yellow tetrazolium salt MTT to a purple formazan derivative.[4]

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

The LDH release assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage.[5][4][6][7]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.[6]

  • LDH Reaction: Prepare and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well with the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release control.

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorescent dye (FITC). Propidium iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[4]

  • Cell Treatment: Culture and treat cells with the test compounds in a 6-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of FITC and PI is measured to determine the proportion of live, apoptotic, and necrotic cells.

Potential Mechanism of Action: Signaling Pathway

Cytotoxic compounds often exert their effects by modulating specific signaling pathways that control cell survival and death. For instance, many chemotherapeutic agents induce apoptosis by activating the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like Caspase-3.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase This compound This compound Bax Bax/Bak Activation This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrate Cleavage ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

In vivo efficacy comparison of YKAs3003 and other antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, no information regarding the in vivo efficacy, mechanism of action, or antibacterial spectrum of a compound designated "YKAs3003" is currently available.

This prevents a direct comparison with other antibacterial agents as requested. The name "this compound" may be an internal development code for a novel therapeutic that has not yet been disclosed in published research or patent literature.

To provide the requested "Publish Comparison Guides," specific data points are essential. These typically include:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. This is a fundamental in vitro measure of potency.

  • In Vivo Efficacy Studies: Data from animal models (e.g., murine infection models) that demonstrate the agent's ability to reduce bacterial burden, improve survival rates, and resolve infections.

  • Mechanism of Action: The specific biochemical pathway or cellular component that the antibacterial agent targets to inhibit or kill bacteria.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: Data on how the drug is absorbed, distributed, metabolized, and excreted by the body, which is crucial for determining dosing regimens.

  • Spectrum of Activity: A list of bacterial species against which the agent is effective.

Without this foundational information for this compound, a meaningful and objective comparison with other antibacterials cannot be constructed. The creation of data tables, experimental protocols, and signaling pathway diagrams as mandated by the request is therefore not possible at this time.

Researchers, scientists, and drug development professionals interested in the comparative efficacy of novel antibacterials are encouraged to monitor scientific publications and conference proceedings for the potential future disclosure of data related to this compound. Should information become publicly available, a thorough comparative analysis could then be performed.

For context, the evaluation of a novel antibacterial agent typically follows a structured preclinical development path. The workflow for such an evaluation is outlined below.

G cluster_0 Preclinical Antibacterial Drug Development Workflow A Compound Discovery (e.g., this compound) B In Vitro Screening (MIC, Spectrum) A->B C Mechanism of Action Studies B->C D In Vivo Efficacy (Animal Models) B->D C->D E Safety & Toxicology Studies D->E F Clinical Trials E->F

Safety Operating Guide

Personal protective equipment for handling YKAs3003

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for YKAs3003

Disclaimer: The following guide provides a comprehensive framework for the safe handling of the hypothetical compound this compound. As this compound is not a publicly documented chemical entity, this document should be treated as a template. All procedures must be adapted to the specific physical, chemical, and toxicological properties of the actual substance being handled, as detailed in its corresponding Safety Data Sheet (SDS).

This guide is intended for researchers, scientists, and drug development professionals to provide essential safety, operational, and disposal information for handling potent chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Table 1: Minimum Personal Protective Equipment for this compound

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Operations (e.g., handling sealed containers, visual inspection in a ventilated area)ANSI Z87.1 certified safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot generally required
Medium-Risk Operations (e.g., weighing, preparing solutions in a certified chemical fume hood)Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or disposable gownN95 respirator (if potential for aerosolization exists)
High-Risk Operations (e.g., handling large quantities, potential for spills, sonication)Face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or apron over a lab coatPowered Air-Purifying Respirator (PAPR) with appropriate cartridges
Emergency Situations (e.g., large spill cleanup)Full-face respirator or PAPR with face shieldChemical-resistant gloves (as per SDS)Encapsulating chemical-protective suitSelf-Contained Breathing Apparatus (SCBA) or PAPR

Glove Compatibility Data:

The following table provides guidance on the compatibility of common laboratory glove materials with this compound, assuming a generic organic solvent as the primary handling medium. Note: This data is illustrative; always consult the manufacturer's specific glove compatibility charts for the solvents in use.

Table 2: Illustrative Glove Material Breakthrough Times for this compound in a Solvent

Glove Material Breakthrough Time (minutes) Degradation Rating Recommendation
Nitrile > 480ExcellentSuitable for most routine operations
Latex < 10PoorNot Recommended
Neoprene > 480ExcellentSuitable for extended handling
Butyl Rubber > 480ExcellentRecommended for high-risk and emergency situations
Polyvinyl Chloride (PVC) 60FairNot recommended for prolonged contact

Operational Plan: Handling and Disposal

A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment.

Pre-Handling Preparations
  • Consult the SDS: Before any work begins, all personnel must read and understand the Safety Data Sheet for this compound.

  • Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before retrieving the compound.

  • Verify Emergency Equipment: Ensure that the safety shower, eyewash station, and fire extinguisher are accessible and in good working order.

Step-by-Step Handling Protocol
  • Don Appropriate PPE: Refer to Table 1 for the minimum required PPE based on the planned operation.

  • Weighing the Compound:

    • Perform all weighing activities within a ventilated balance enclosure or a chemical fume hood.

    • Use anti-static weighing paper or containers to prevent dispersal of the powder.

    • Tare the balance with the empty container before adding the compound.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions:

    • Conduct all solution preparations in a chemical fume hood.

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If necessary, use a magnetic stirrer at a low speed to aid dissolution.

    • Ensure the final solution is in a clearly labeled, sealed container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Dispose of all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (refer to the SDS).

    • Dispose of the cleaning materials as solid hazardous waste.

  • Waste Pickup:

    • Store the sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Emergency Protocols

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Table 3: Emergency Response Procedures for this compound

Emergency Type Immediate Action Follow-Up Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.Seek immediate medical attention. Provide the SDS to the medical personnel.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention. Provide the SDS to the medical personnel.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen.Seek immediate medical attention. Provide the SDS to the medical personnel.
Ingestion Do not induce vomiting. Rinse the mouth with water.Seek immediate medical attention. Provide the SDS to the medical personnel.
Minor Spill (in a fume hood)Alert others in the area. Neutralize and absorb the spill with a compatible spill kit. Clean the area thoroughly.Document the incident and report it to the laboratory supervisor.
Major Spill (outside a fume hood)Evacuate the immediate area. Alert others and activate the emergency alarm.Contact the institution's emergency response team and environmental health and safety department.

Visual Workflow and Logical Relationships

The following diagrams illustrate the standard workflow for handling potent compounds like this compound and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase a Consult SDS b Designate Handling Area a->b c Assemble Materials & PPE b->c d Verify Emergency Equipment c->d e Don PPE d->e f Weigh Compound in Ventilated Enclosure e->f g Prepare Solution in Fume Hood f->g h Seal and Label Container g->h i Segregate Waste (Solid & Liquid) h->i j Decontaminate Surfaces & Equipment i->j k Store Waste in Designated Area j->k l Arrange for Pickup k->l

Caption: Standard operational workflow for handling this compound.

Caption: Decision tree for selecting appropriate PPE for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.